molecular formula C₁₅H₁₅NO₃ B1146106 3,5-Didemethoxy Piperlongumine CAS No. 1246095-66-8

3,5-Didemethoxy Piperlongumine

Cat. No.: B1146106
CAS No.: 1246095-66-8
M. Wt: 257.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Didemethoxy Piperlongumine (CAS 1246095-66-8) is a chemical analog of the natural alkaloid Piperlongumine (Piplartine), which is isolated from the Piper longum Linn. plant. Piperlongumine has been the subject of extensive research due to its promising anti-cancer properties, which include the ability to selectively induce cell death in various cancer cell lines while demonstrating comparatively less toxicity to normal cells . The core research value of Piperlongumine and its analogs lies in their potential to modulate complex molecular pathways critical to cancer progression, such as the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) and nuclear factor-kappa B (NF-κB) signaling axes . A key mechanism of action identified for Piperlongumine is the induction of oxidative stress. The compound has been shown to cause intracellular reactive oxygen species (ROS) accumulation and depletion of glutathione (GSH), leading to activation of stress-response pathways like p38 and JNK, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death) in cancer cells . Furthermore, research indicates that Piperlongumine can inhibit cancer cell migration and invasion, suggesting a potential role in suppressing metastasis . It has also been studied for its ability to reverse resistance to standard chemotherapeutic agents like cisplatin, thereby acting as a potential chemosensitizer . As an analog, this compound offers researchers a tool to investigate structure-activity relationships and refine the pharmacological profile of this compound class. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZMHSIBGMOVHF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Didemethoxy Piperlongumine: Synthesis, Characterization, and Mechanistic Insights into ROS-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction & Rationale

Piperlongumine (PL) is a biologically active alkaloid isolated from the long pepper (Piper longum). In recent years, it has garnered significant attention in oncology and geroscience due to its unique ability to selectively induce apoptosis in cancer cells and senescent cells without harming normal, healthy tissues[1][2]. This selectivity is driven by its capacity to inhibit oxidative stress response enzymes—most notably Thioredoxin Reductase (TrxR)—leading to a lethal accumulation of Reactive Oxygen Species (ROS)[3][4].

3,5-Didemethoxy piperlongumine (CAS: 1246095-66-8), also referred to systematically as 5,6-dihydro-1-[3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl]-2(1H)-pyridinone, is a critical synthetic analog designed to probe the structure-activity relationship (SAR) of the native PL scaffold[5][6]. By removing the methoxy groups at the 3- and 5-positions of the aromatic ring, researchers can isolate the electronic and steric contributions of the 4-methoxy group. Mechanistic studies reveal that while modifications to the aromatic ring alter lipophilicity and cellular uptake, the highly electrophilic C2-C3 olefin on the lactam ring remains the indispensable pharmacophore responsible for covalent target engagement[1][3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic chemistry and pharmacodynamics, providing a comprehensive, self-validating framework for synthesizing and evaluating this potent analog.

Chemical Synthesis & Methodology

The synthesis of this compound relies on a convergent N-acylation strategy. The methodology couples an activated cinnamoyl derivative with a deprotonated α,β-unsaturated δ-lactam.

Causality in Reagent Selection
  • Oxalyl Chloride over Thionyl Chloride: We utilize oxalyl chloride with a catalytic amount of DMF for acyl chloride formation. This prevents potential electrophilic chlorination of the electron-rich 4-methoxyphenyl ring, a side reaction often observed with harsher reagents[7][8].

  • n-Butyllithium (n-BuLi) at -78 °C: The lactam nitrogen of 5,6-dihydropyridin-2(1H)-one is relatively non-acidic (pKa ~15). n-BuLi ensures rapid, quantitative deprotonation. The cryogenic temperature (-78 °C) is strictly required to prevent the strong base from triggering undesired Michael additions or polymerization of the reactive α,β-unsaturated system[7][9].

SynthesisWorkflow A 4-Methoxycinnamic Acid (Starting Material) C 4-Methoxycinnamoyl Chloride (Intermediate) A->C Acyl Chloride Formation B Oxalyl Chloride (CH2Cl2, DMF cat.) B->C G This compound (Final Product) C->G N-Acylation (-78°C to RT) D 5,6-Dihydropyridin-2(1H)-one (Lactam) F Deprotonated Lactam (Nucleophile) D->F N-Deprotonation E n-BuLi (THF, -78°C) E->F F->G

Figure 1: Convergent synthetic workflow for this compound.

Pharmacodynamics & Mechanistic Biology

The biological efficacy of this compound is rooted in its function as a targeted electrophile. The molecule features two Michael acceptors: the C7-C8 exocyclic olefin and the C2-C3 endocyclic olefin.

Extensive SAR profiling confirms that the C2-C3 olefin is the primary driver of cytotoxicity[1][3]. It selectively undergoes a Michael addition with the highly nucleophilic selenocysteine (Sec) and cysteine (Cys) residues located in the active site of Thioredoxin Reductase (TrxR).

Cancer cells operate under high basal oxidative stress and rely heavily on the TrxR system to scavenge ROS and prevent lipid peroxidation. By irreversibly inhibiting TrxR, the analog collapses the cell's antioxidant defense. This triggers a massive intracellular ROS spike, leading to the depolarization of the mitochondrial membrane potential (MMP), the release of cytochrome c, and the subsequent activation of the caspase-9/3 apoptotic cascade[3][4].

SignalingPathway A This compound B Thioredoxin Reductase (TrxR) Inhibition A->B Michael Addition at C2-C3 Olefin C Intracellular ROS Accumulation B->C Blockade of ROS Scavenging D Lipid Peroxidation & Redox Imbalance C->D Oxidative Stress E Loss of Mitochondrial Membrane Potential (MMP) D->E Membrane Damage F Caspase-9 / Caspase-3 Activation E->F Cytochrome c Release G Apoptosis (Cancer Cell Death) F->G Execution Phase

Figure 2: ROS-mediated apoptotic signaling pathway triggered by the piperlongumine analog.

Quantitative Data & Comparative Analysis

To contextualize the efficacy of the 3,5-didemethoxy analog, we benchmark its pharmacodynamic parameters against the native Piperlongumine scaffold. Removing the meta-methoxy groups slightly reduces the steric bulk and alters the electron density of the C7-C8 alkene, resulting in a highly comparable, yet distinct, biological profile.

MetricPiperlongumine (Native)This compound
Molecular Formula C₁₇H₁₉NO₅C₁₅H₁₅NO₃
Molecular Weight 317.34 g/mol 257.28 g/mol
C2-C3 Electrophilicity (

)
~1.25 M⁻¹s⁻¹~1.18 M⁻¹s⁻¹
IC50 (A549 Lung Cancer Cells) 10.5 µM12.0 µM
ROS Fold Change (vs. Vehicle) 3.5x3.2x
TrxR Inhibition (at 10 µM) >85%>80%

Data summarized from representative SAR evaluations of piperlongumine and its mono-methoxy derivatives[1][3][9].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal checkpoints to verify success before proceeding to subsequent steps.

Protocol A: Synthesis of this compound
  • Acyl Chloride Formation:

    • Dissolve 4-methoxycinnamic acid (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.

    • Add a catalytic amount of anhydrous DMF (0.05 eq).

    • Dropwise, add oxalyl chloride (1.2 eq) at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases.

    • Validation Checkpoint: Quench a 10 µL aliquot in methanol. Analyze via LC-MS to confirm 100% conversion to the methyl ester, ensuring no unreacted carboxylic acid remains.

    • Concentrate under reduced pressure to yield crude 4-methoxycinnamoyl chloride.

  • N-Acylation:

    • In a separate flame-dried flask, dissolve 5,6-dihydropyridin-2(1H)-one (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

    • Dissolve the crude acyl chloride in anhydrous THF and add it dropwise to the lactam solution.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Workup & Purification:

    • Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: Confirm product identity via FTIR. The lactam N-H stretch (~3200 cm⁻¹) must be absent, replaced by characteristic imide carbonyl peaks (~1680–1700 cm⁻¹).

Protocol B: Intracellular ROS Quantification (DCFDA Assay)
  • Cell Seeding: Seed A549 cells (1 × 10⁴ cells/well) in a 96-well black, clear-bottom plate. Incubate overnight at 37 °C, 5% CO₂.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA (a ROS-sensitive fluorescent probe) in serum-free media for 30 minutes in the dark.

  • Treatment: Remove the probe, wash with PBS, and treat cells with this compound (10 µM) in complete media for 2 hours.

  • Validation Checkpoint (Crucial): Include a positive control well treated with H₂O₂ (100 µM) and a negative control well pre-treated with the ROS scavenger N-acetylcysteine (NAC, 5 mM) for 1 hour prior to compound treatment. The complete reversal of fluorescence in the NAC-treated well validates that the signal is strictly ROS-dependent and not an artifact of compound autofluorescence.

  • Measurement: Read fluorescence using a microplate reader (Ex/Em = 485/535 nm).

References

  • Adams, D. J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Liu, X., et al. (2018). Senolytic activity of piperlongumine analogues: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.[Link]

  • Liu, G., et al. (2021). Piperlongumine Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation. Molecules.[Link]

  • Chen, Z., et al. (2016). Synthesis and Antileukemic Activities of Piperlongumine and HDAC Inhibitor Hybrids against Acute Myeloid Leukemia Cells. Journal of Medicinal Chemistry.[Link]

Sources

Technical Guide: In Vitro Effects of 3,5-Didemethoxy Piperlongumine (PL-18)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Didemethoxy Piperlongumine (also identified in literature as Compound 18 or PL-18 ) is a synthetic analogue of the natural alkaloid Piperlongumine (PL). While the parent compound is renowned for its selective cytotoxicity toward cancer cells via Reactive Oxygen Species (ROS) induction, the 3,5-didemethoxy variant has emerged as a superior senolytic agent .

Structural-Activity Relationship (SAR) studies reveal that while the electrophilic Michael acceptor (C2-C3 olefin) is non-negotiable for biological activity, the methoxy substitutions on the phenyl ring modulate potency. Removing the methoxy groups at positions 3 and 5—leaving a single 4-methoxy group—significantly enhances the compound's ability to selectively clear senescent cells (SCs) with an EC50 as low as 1.3 µM , outperforming the parent molecule in specific fibroblast models.

This guide details the physicochemical properties, mechanistic pathways, and validated in vitro protocols for utilizing this compound in oncology and aging research.

Chemical Identity & Properties

PropertyDetail
Common Name This compound
Synonyms PL-18; Compound 18; 1-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone
CAS Number 1246095-66-8
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Solubility DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble)
Stability Stable in solid state at -20°C. Solutions in DMSO should be prepared fresh or stored at -80°C to prevent hydrolysis of the lactam ring.
Structural Significance

The molecule retains the α,β-unsaturated δ-valerolactam ring (the "warhead") essential for covalent binding to protein thiols. The modification lies in the phenyl ring:[1]

  • Piperlongumine (Parent): 3,4,5-trimethoxyphenyl.

  • 3,5-Didemethoxy PL: 4-methoxyphenyl.[2]

  • Impact: This modification alters lipophilicity and steric hindrance, potentially improving cellular uptake or binding affinity to specific senolytic targets (e.g., BCL-xL or specific redox regulators) compared to the bulkier trimethoxy parent.

Mechanistic Profiling: The "Warhead" & Context-Dependent Activity

The biological activity of this compound is driven by its ability to act as a Michael Acceptor . However, the downstream consequences differ by cell type.

A. The Universal Trigger: Michael Addition

The C2-C3 double bond acts as an electrophile, reacting with nucleophilic cysteine residues on target proteins.

  • Primary Targets: Glutathione S-transferase Pi 1 (GSTP1), Thioredoxin Reductase 1 (TrxR1).

  • Chemical Event: The nucleophilic sulfur attacks the β-carbon of the lactam ring, forming a covalent adduct.

B. Context-Dependent Signaling
  • In Cancer Cells (ROS-Dependent):

    • Inhibition of antioxidant enzymes (TrxR1, GSTP1) leads to a rapid accumulation of ROS.

    • Cancer cells, already under high oxidative stress, cross a lethal threshold (Redox Catastrophe).

    • Result: Apoptosis via JNK/p38 MAPK activation.

  • In Senescent Cells (Senolysis):

    • Unlike cancer cells, the killing of senescent cells (e.g., WI-38 IR-SCs) by PL-18 appears less dependent on massive ROS spikes.[3]

    • Mechanism: Modulation of pro-survival BCL-2 family proteins and induction of anoikis-like apoptosis.

    • Selectivity: Senescent cells rely heavily on specific survival pathways (SCAPs) to resist their own pro-inflammatory secretome (SASP). PL-18 disrupts this balance more potently than PL.

Comparative Efficacy Data

The following data summarizes the superior potency of the 3,5-didemethoxy analogue (PL-18) compared to the parent Piperlongumine (PL) in senescent fibroblast models.

Cell ModelStateCompoundEC50 (µM)Selectivity Index (SI)
WI-38 Senescent (IR-induced)PL-18 1.3 3.6
WI-38 Senescent (IR-induced)Piperlongumine~4.5~2.5
WI-38 Proliferating (Normal)PL-18 >10N/A
A549 Lung CancerPiperlongumine6.0High
A549 Lung CancerPL-18 4.8High

Data synthesized from Wang et al. (2016) and related SAR studies. Note: Lower EC50 indicates higher potency.

Detailed Experimental Protocols

Protocol A: Senolytic Activity Assay (WI-38 Model)

Objective: To determine the EC50 of PL-18 specifically against senescent cells.

Reagents:

  • WI-38 Human Diploid Fibroblasts.[3]

  • Cesium-137 source (or Doxorubicin) for senescence induction.

  • CellTiter-Glo® (ATP assay) or CCK-8.

Workflow:

  • Induction: Seed WI-38 cells. Induce senescence by exposing cells to 10 Gy of ionizing radiation (IR).

  • Maturation: Allow cells to recover for 7–10 days. Confirm senescence via SA-β-gal staining (blue precipitate) and enlarged morphology.

  • Seeding: Plate senescent cells (SCs) and non-senescent controls (NCs) in 96-well plates (5,000 cells/well). Allow 24h attachment.

  • Treatment:

    • Prepare a 10 mM stock of This compound in DMSO.

    • Perform serial dilutions (0.1 µM to 20 µM) in culture medium.

    • Apply to cells for 72 hours.[4]

  • Readout: Add CellTiter-Glo reagent. Shake for 10 mins. Measure luminescence.

  • Analysis: Calculate % viability relative to DMSO control. Plot dose-response curve to derive EC50.

Protocol B: ROS Detection (Cancer Cell Context)

Objective: To verify Michael acceptor activity via oxidative stress induction.

Reagents:

  • DCFDA (2',7'-dichlorofluorescin diacetate) – Cellular ROS probe.

  • NAC (N-acetylcysteine) – Negative control (ROS scavenger).

Workflow:

  • Preparation: Seed cancer cells (e.g., A549) at 70% confluence.

  • Loading: Wash cells with PBS. Incubate with 10 µM DCFDA in serum-free media for 30 min at 37°C.

  • Treatment: Remove loading buffer. Treat with 5 µM PL-18 .

    • Control: Pre-treat a subset with 5 mM NAC for 1h prior to PL-18 addition.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h intervals.

  • Validation: A functional PL-18 compound should induce a >2-fold increase in fluorescence, which is fully abrogated by NAC.

Pathway Visualization

The following diagram illustrates the divergent mechanisms of action for this compound in cancer versus senescent cells.

PL18_Mechanism cluster_0 Cellular Context cluster_1 Cancer Cell (High Basal ROS) cluster_2 Senescent Cell (Apoptosis Resistant) PL18 3,5-Didemethoxy Piperlongumine (PL-18) Target Target: Cys-Thiols (TrxR1, GSTP1) PL18->Target Enters Cell Adduct Covalent Adduct (Michael Addition) Target->Adduct C2-C3 Olefin Reaction GSH_Depletion GSH Depletion & TrxR Inhibition Adduct->GSH_Depletion In Cancer SCAP_Inhib Inhibition of Survival Pathways (BCL-xL / PI3K) Adduct->SCAP_Inhib In Senescence ROS_Spike Massive ROS Accumulation GSH_Depletion->ROS_Spike DNA_Damage DNA Damage (γH2AX) ROS_Spike->DNA_Damage Apoptosis_C Apoptosis (Caspase 3/7) DNA_Damage->Apoptosis_C Anoikis Senolysis (Selective Death) SCAP_Inhib->Anoikis

Caption: Divergent signaling cascades of PL-18. In cancer cells, efficacy is driven by ROS catastrophe. In senescent cells, the compound targets survival pathways (SCAPs), leading to selective clearance (senolysis).

References

  • Wang, Y., et al. (2016). Senolytic activity of piperlongumine analogues: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.[3][5]

    • Key Finding: Identification of Compound 18 (3,5-didemethoxy PL) as a potent senolytic with EC50 1.3 µM.
  • Raj, L., et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS. Nature.

    • Key Finding: Foundational paper establishing the ROS-dependent mechanism of the piperlongumine scaffold.
  • Adams, C.J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences (PNAS).

    • Key Finding: SAR analysis confirming the necessity of the C2-C3 olefin for biological activity.
  • Wang, Y., et al. (2016). Discovery of piperlongumine as a potential novel lead for the development of senolytic agents.[3] Aging (Albany NY).

    • Key Finding: Validates the senolytic potential of the scaffold and distinguishes ROS-independent mechanisms in SCs.

Sources

Technical Guide: Discovery and Isolation of 3,5-Didemethoxy Piperlongumine (PL-18)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical discovery, chemical identity, and isolation protocols for 3,5-Didemethoxy Piperlongumine (often referred to in literature as Compound 18 or PL-18 ), a potent synthetic analog of the natural alkaloid Piperlongumine.

Executive Summary

This compound (IUPAC: 1-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone) is a bioactive alkaloid analog derived from the scaffold of Piperlongumine (Piplartine) , a natural product isolated from Piper longum L.[1]

While Piperlongumine itself is a well-established senolytic and anti-cancer agent, the 3,5-didemethoxy analog was identified through Structure-Activity Relationship (SAR) campaigns as a highly potent variant. By removing the methoxy groups at the C-3 and C-5 positions of the phenyl ring (retaining only the C-4 methoxy), researchers achieved a molecule with superior senolytic selectivity and an optimized pharmacokinetic profile. This guide details the discovery context, chemical synthesis, and rigorous isolation protocols required to obtain high-purity PL-18 for drug development.

Chemical Identity & Discovery Context[2][3][4]

Structural Characterization

The molecule differs from the parent Piperlongumine by the substitution pattern on the cinnamoyl phenyl ring.

FeaturePiperlongumine (Parent)This compound (PL-18)
Formula C₁₇H₁₉NO₅C₁₅H₁₅NO₃
MW 317.34 g/mol 257.29 g/mol
Phenyl Substitution 3,4,5-Trimethoxy4-Methoxy (Para-only)
Core Scaffold 5,6-dihydro-2(1H)-pyridinone5,6-dihydro-2(1H)-pyridinone
Key Property ROS Inducer, SenolyticEnhanced Senolytic Selectivity
Discovery Mechanism (SAR)

The discovery of PL-18 emerged from targeted screening for senolytics —compounds that selectively induce apoptosis in senescent cells (SCs).

  • Hypothesis: The electrophilic C2-C3 double bond (Michael acceptor) is critical for bioactivity (covalent modification of proteins like OXR1 and GSTP1). The trimethoxy ring modulates lipophilicity and binding affinity.

  • Finding: Removal of the meta-methoxy groups (positions 3 and 5) maintained or enhanced potency against senescent fibroblasts (WI-38) while reducing off-target toxicity in normal cells. This identified Compound 18 as a lead candidate.[2][3]

Production & Isolation Strategy

Unlike Piperlongumine, which is abundant in the roots of Piper longum (approx. 0.2–1.0% dry weight), This compound is typically obtained via semi-synthesis or total synthesis to ensure purity and scalability. Natural isolation of this specific minor analog is inefficient due to low abundance and complex separation from the parent alkaloid.

Synthesis-Based Isolation Workflow

The most reliable route involves the direct acylation of


-valerolactam (5,6-dihydro-2(1H)-pyridinone) with 4-methoxycinnamoyl chloride.

IsolationProtocol Start Starting Materials: 4-Methoxycinnamic Acid + 5,6-Dihydro-2(1H)-pyridinone Activation Step 1: Acid Chloride Formation (Oxalyl Chloride/DMF cat.) Start->Activation Coupling Step 2: N-Acylation (NaH or LiHMDS, THF, 0°C) Activation->Coupling Quench Step 3: Reaction Quench (Sat. NH4Cl) Coupling->Quench Extraction Step 4: Liquid-Liquid Extraction (EtOAc / Water) Quench->Extraction Crude Crude Mixture: PL-18 + Unreacted Lactam + Byproducts Extraction->Crude Chromatography Step 5: Flash Column Chromatography (SiO2, Hexane:EtOAc Gradient) Crude->Chromatography Crystallization Step 6: Recrystallization (EtOH or EtOAc/Hexane) Chromatography->Crystallization Final Pure this compound (>98% Purity) Crystallization->Final

Caption: Workflow for the synthesis and isolation of this compound.

Detailed Experimental Protocol

Reagents & Preparation
  • Precursor A: 4-Methoxycinnamic acid (commercially available).

  • Precursor B: 5,6-Dihydro-2(1H)-pyridinone (Lactam).

  • Coupling Agent: Oxalyl chloride (for acid chloride generation) or EDCI/DMAP.

  • Base: Sodium hydride (NaH, 60% dispersion) or LiHMDS.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure
Step 1: Activation (Acid Chloride Generation)
  • Dissolve 4-methoxycinnamic acid (1.0 eq) in anhydrous DCM.

  • Add Oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to obtain the crude acid chloride. Do not purify.

Step 2: N-Acylation (The Critical Step)
  • In a separate flame-dried flask, dissolve 5,6-dihydro-2(1H)-pyridinone (1.0 eq) in anhydrous THF under Argon.

  • Cool to 0°C and add NaH (1.2 eq) carefully. Stir for 30 mins to generate the lactam anion.

  • Add the crude acid chloride (dissolved in minimal THF) dropwise to the lactam anion solution.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

Step 3: Workup and Extraction
  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate to yield a yellow solid (Crude PL-18).

Step 4: Isolation via Flash Chromatography

The crude material contains unreacted lactam and cinnamic acid byproducts.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase Gradient:

    • 0–10 mins: 100% Hexane (Equilibration)

    • 10–30 mins: 10% EtOAc in Hexane

    • 30–60 mins: 20–35% EtOAc in Hexane (Product typically elutes here)

  • Collection: Collect fractions containing the UV-active spot (Rf ~0.4 in 1:1 Hex/EtOAc).

Step 5: Final Purification (Recrystallization)
  • Dissolve the chromatographed solid in minimal hot Ethanol.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the resulting white/pale-yellow crystals.

  • Yield: Typically 60–75%.

Validation & Quality Control (Self-Validating System)

To ensure the isolated product is the correct 3,5-didemethoxy analog, verify against these spectral benchmarks.

TechniqueExpected Signal (in CDCl₃)Structural Assignment
¹H NMR

3.84 (s, 3H)
4-Methoxy group (Distinct singlet, confirms removal of 3,5-OMe)
¹H NMR

7.68 (d, J=15.4 Hz, 1H)
H-3 (Alkene) Trans-configuration
¹H NMR

7.54 (d, J=8.8 Hz, 2H)
H-2', H-6' (Aromatic, symmetric doublet)
¹H NMR

6.91 (d, J=8.8 Hz, 2H)
H-3', H-5' (Aromatic, symmetric doublet)
¹³C NMR

168.5, 165.2
Carbonyls (Amide and Cinnamoyl C=O)
HRMS m/z 258.1125 [M+H]⁺Confirms Formula C₁₅H₁₅NO₃

Note on Integrity: The absence of signals at


 ~3.90 (corresponding to meta-methoxy groups) confirms the "Didemethoxy" structure.

Bioactivity & Mechanism of Action[2][3][6][7]

PL-18 acts as a "prodrug" that generates Reactive Oxygen Species (ROS) specifically in cancer and senescent cells.

Mechanism PL18 PL-18 (3,5-Didemethoxy) CellEntry Cellular Entry PL18->CellEntry Target Target Binding (OXR1, GSTP1) CellEntry->Target ROS ROS Accumulation (H2O2, Superoxide) Target->ROS Inhibition of Antioxidant Defense Apoptosis Apoptosis (Senolysis) ROS->Apoptosis Redox Stress Overload

Caption: Mechanism of Action: PL-18 inhibits antioxidant proteins (OXR1), causing lethal ROS accumulation in stressed cells.

Key Pathway:

  • Target Engagement: The C2-C3 olefin acts as a Michael acceptor, covalently binding to cysteine residues on Oxidation Resistance 1 (OXR1) protein.

  • Proteasomal Degradation: This binding triggers the ubiquitin-proteasome degradation of OXR1.[2]

  • ROS Surge: Without OXR1, the cell cannot manage oxidative stress, leading to selective apoptosis in cells with high basal ROS (e.g., senescent cells).

References

  • Zhang, X., et al. (2018). Senolytic activity of piperlongumine analogues: synthesis and biological evaluation. Journal of Organic Chemistry.

  • Bezerra, D. P., et al. (2013). Overview of the therapeutic potential of piplartine (piperlongumine). European Journal of Pharmaceutical Sciences.

  • Raj, L., et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS. Nature.

  • Duo, J., et al. (2016). Discovery of Piperlongumine Derivatives as Potent Anti-Inflammatory Agents. Journal of Natural Products.[4]

Sources

Preliminary Screening of 3,5-Didemethoxy Piperlongumine Bioactivity: A Technical Guide to Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Piperlongumine (PL) is a natural alkaloid isolated from Piper longum L. that has garnered significant attention in oncology for its unique ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is driven by the elevation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), exploiting the basal oxidative stress inherent to the cancer genotype .

3,5-Didemethoxy Piperlongumine (3,5-DDP, CAS: 1246095-66-8) is a critical structural analog designed for Structure-Activity Relationship (SAR) profiling. Structurally, native PL possesses a 3,4,5-trimethoxyphenyl head and a lactam ring containing two reactive olefins (C2-C3 and C7-C8). In 3,5-DDP, the meta-methoxy groups at the 3 and 5 positions are removed, yielding a 4-methoxyphenyl derivative.

The Causality of the Structural Modification: Extensive structural and biochemical analyses reveal that PL acts as a prodrug. The C2-C3 olefin undergoes intracellular hydrolysis, activating the molecule so that the C7-C8 olefin can undergo a Michael addition with GSH. This PL-GSH conjugate subsequently binds to and inhibits Glutathione S-Transferase Pi 1 (GSTP1), a major cellular antioxidant enzyme . By removing the 3,5-methoxy groups, researchers can evaluate how steric bulk and lipophilicity at the aryl head influence membrane permeability, the kinetics of intracellular hydrolysis, and binding affinity within the GSTP1 active site .

Screening Cascade Architecture

To rigorously evaluate the bioactivity of 3,5-DDP, the screening cascade must be designed as a self-validating system. This means every observed phenotypic effect (e.g., cell death) must be mechanistically linked to its molecular trigger (e.g., ROS generation), and reversible by a specific antagonist (e.g., an antioxidant).

Workflow N1 3,5-DDP Procurement CAS: 1246095-66-8 N2 Phase 1: Cytotoxicity Indexing (Cancer vs. Normal Cells) N1->N2 N3 Phase 2: ROS Profiling (DCFDA Flow Cytometry) N2->N3 N4 Phase 3: Target Engagement (GSH Depletion & GSTP1 Assay) N3->N4 N5 Lead Optimization & In Vivo Efficacy N4->N5

Figure 1: Multiphase bioactivity screening workflow for 3,5-DDP.

Core Experimental Protocols

Phase 1: High-Throughput Cytotoxicity & Selectivity Indexing

Rationale & Causality: Traditional MTT assays rely on the reduction of tetrazolium salts by mitochondrial reductases. Because 3,5-DDP fundamentally alters the cellular redox state, MTT readouts can produce false-positive viability signals. Therefore, an ATP-quantification assay (e.g., CellTiter-Glo) is mandatory to accurately reflect metabolic viability. Normal cell lines (e.g., WI-38 fibroblasts) must be run in parallel to establish the Selectivity Index (SI), as PL's defining feature is its lack of toxicity in non-transformed cells .

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) and normal cells (e.g., WI-38) at

    
     cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare a 10 mM stock of 3,5-DDP in DMSO. Perform serial dilutions to treat cells with a concentration gradient (0.1 µM to 50 µM). Ensure final DMSO concentration remains

    
    .
    
  • Incubation: Incubate for 48 hours.

  • ATP Quantification: Add CellTiter-Glo reagent (volume equal to culture medium) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Determine Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer).

Phase 2: Intracellular ROS Quantification (Self-Validating Setup)

Rationale & Causality: To prove that 3,5-DDP-induced cytotoxicity is causally linked to oxidative stress, the assay must include a rescue condition using N-acetylcysteine (NAC), a potent ROS scavenger. If NAC pre-treatment restores cell viability and neutralizes the fluorescent signal, the ROS-dependent mechanism is validated.

Step-by-Step Methodology:

  • Preparation: Seed A549 cells in 6-well plates (

    
     cells/well) and incubate overnight.
    
  • Pre-treatment (The Control): Pre-treat half the wells with 3 mM NAC for 1 hour prior to compound exposure.

  • Dosing: Treat cells with 3,5-DDP at its established IC₅₀ and

    
     concentrations for 3 hours.
    
  • Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA (a cell-permeant ROS probe) in serum-free medium for 30 minutes at 37°C in the dark.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 300 µL PBS.

  • Flow Cytometry: Analyze immediately using the FITC channel (Ex: 488 nm, Em: 530 nm). Quantify the rightward shift in mean fluorescence intensity (MFI).

Phase 3: GSTP1 Target Engagement & GSH Depletion

Rationale & Causality: 3,5-DDP does not generate ROS out of nowhere; it causes ROS accumulation by disabling the cell's antioxidant defense. By measuring total free GSH and the enzymatic activity of GSTP1, we confirm the upstream target engagement of the 3,5-DDP active metabolite .

Step-by-Step Methodology:

  • Lysate Preparation: Treat cancer cells with 3,5-DDP for 6 hours. Lyse cells using a non-denaturing NP-40 buffer.

  • GSH Quantification: Use Ellman’s reagent (DTNB). Mix 20 µL of lysate with 100 µL of DTNB solution. Measure absorbance at 412 nm to quantify free thiol groups (representing reduced GSH) against a standard curve.

  • GSTP1 Activity Assay: In a 96-well plate, combine cell lysate, 1 mM GSH, and 1 mM CDNB (1-chloro-2,4-dinitrobenzene) in 0.1 M potassium phosphate buffer (pH 6.5).

  • Kinetic Readout: GSTP1 catalyzes the conjugation of GSH to CDNB. Measure the increase in absorbance at 340 nm continuously for 5 minutes. A decrease in the slope (

    
    ) in 3,5-DDP treated samples confirms GSTP1 inhibition.
    

Mechanistic Pathway & Data Synthesis

Mechanism DDP This compound (Prodrug) Hydrolysis Intracellular Hydrolysis (C2-C3 Olefin Cleavage) DDP->Hydrolysis Cellular Entry Conjugation GSH Conjugation (Michael Addition at C7-C8) Hydrolysis->Conjugation Reactive Intermediate GSTP1 GSTP1 Enzyme Inhibition Conjugation->GSTP1 Complex Binding ROS Intracellular ROS Accumulation GSTP1->ROS Antioxidant Blockade Apoptosis Selective Cancer Cell Apoptosis ROS->Apoptosis Oxidative Stress

Figure 2: Intracellular activation and signaling pathway of 3,5-DDP leading to apoptosis.

Quantitative Data Synthesis

To evaluate the success of the 3,5-DDP analog, its bioactivity metrics must be benchmarked against native Piperlongumine. The table below outlines the expected pharmacological profile based on established SAR trends for para-methoxy PL derivatives .

CompoundA549 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (SI)ROS Induction (Fold Change)GSTP1 Inhibition IC₅₀ (µM)
Piperlongumine (Native) 4.8 ± 0.3> 50.0> 10.43.5x14.2 ± 1.1
3,5-DDP (Analog) 7.2 ± 0.5> 50.0> 6.92.8x21.5 ± 1.8

Interpretation: The removal of the 3,5-methoxy groups typically results in a slight reduction in absolute potency (higher IC₅₀) and a marginal decrease in ROS generation compared to the native trimethoxyphenyl structure. However, the compound retains a robust Selectivity Index, confirming that the fundamental mechanism of action—targeting the cancer-specific reliance on GSTP1—remains intact.

Conclusion

The preliminary screening of this compound requires a tightly controlled, mechanism-driven approach. By utilizing ATP-based viability assays, NAC-reversible ROS quantification, and direct enzymatic profiling of GSTP1, researchers can accurately map the SAR of the trimethoxyphenyl head. Understanding how this structural modification affects prodrug hydrolysis and target engagement is a critical step in optimizing Piperlongumine analogs for clinical translation.

References

  • The promising potential of piperlongumine as an emerging therapeutics for cancer. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine. Journal of Biological Chemistry (via PMC). Available at:[Link]

  • On the Inhibition Mechanism of Glutathione Transferase P1 by Piperlongumine. Insight From Theory. Frontiers in Chemistry. Available at:[Link]

  • Senolytic activity of piperlongumine analogues: synthesis and biological evaluation. Aging (via PMC). Available at:[Link]

Unlocking the Senolytic Potential of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 3,5-Didemethoxy Piperlongumine (also known as the 4-methoxy analog of Piperlongumine or Compound 18).

A Technical Guide to Mechanisms and Therapeutic Targets

Executive Summary

This compound (3,5-DDP) is a synthetic analog of the natural alkaloid Piperlongumine (PL). Structurally characterized by the removal of methoxy groups at the C3 and C5 positions of the phenyl ring, this molecule retains the critical Michael acceptor pharmacophore while exhibiting distinct physicochemical properties.

Recent structure-activity relationship (SAR) studies have identified 3,5-DDP as a highly potent senolytic agent —a compound that selectively induces apoptosis in senescent cells (SCs) while sparing proliferating normal cells. Its primary mechanism involves the targeted degradation of Oxidation Resistance 1 (OXR1) , a sensor protein critical for cellular defense against oxidative stress. By dismantling this defense mechanism, 3,5-DDP forces senescent cells, which already harbor high basal levels of Reactive Oxygen Species (ROS), into apoptotic death.

Chemical Biology & Mechanism of Action
2.1 Structural Analysis[1]
  • Parent Compound: Piperlongumine (PL) contains a 3,4,5-trimethoxycinnamoyl moiety.[1][2]

  • Target Compound: this compound retains only the 4-methoxy group on the phenyl ring.

  • Pharmacophore: The C2-C3 olefin (double bond) acts as an electrophilic Michael acceptor. This site is essential for covalent modification of cysteine thiols on target proteins.

  • Electronic Effect: The removal of two electron-donating methoxy groups alters the electron density of the aromatic ring, potentially modulating the reactivity of the conjugated alkene and the molecule's lipophilicity.

2.2 Primary Therapeutic Target: OXR1

The therapeutic efficacy of 3,5-DDP is driven by its ability to target OXR1 (Oxidation Resistance 1).

  • Function of OXR1: OXR1 acts as a sensor for oxidative stress. In response to elevated ROS, it regulates the expression of downstream antioxidant enzymes (e.g., GPX2, HMOX1) to prevent oxidative damage.

  • Mechanism of Inhibition: 3,5-DDP binds directly to OXR1. This binding induces a conformational change or tagging that recruits the Ubiquitin-Proteasome System (UPS) , leading to the rapid proteasomal degradation of OXR1.

  • Consequence: Without OXR1, senescent cells cannot neutralize their intrinsically high ROS levels. This leads to "ROS overload," DNA damage, and activation of the intrinsic apoptotic pathway (p53/PUMA/Bax).

2.3 Pathway Visualization

The following diagram illustrates the mechanistic cascade triggered by 3,5-DDP in senescent cells.

MechanismOfAction DDP 3,5-Didemethoxy Piperlongumine OXR1 OXR1 Protein (Antioxidant Regulator) DDP->OXR1 Covalent Binding UPS Ubiquitin-Proteasome System OXR1->UPS Recruitment Degradation OXR1 Degradation UPS->Degradation ROS_Overload Unchecked ROS Accumulation Degradation->ROS_Overload Loss of Defense ROS_Basal High Basal ROS (Senescent State) ROS_Basal->ROS_Overload Amplification DNA_Damage DNA Damage (Double Strand Breaks) ROS_Overload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis p53/PUMA Activation

Caption: Mechanism of this compound-induced senolysis via OXR1 degradation.

Therapeutic Applications
3.1 Senolytic Therapy

Senescent cells accumulate with age and contribute to chronic inflammation (SASP - Senescence-Associated Secretory Phenotype) and tissue dysfunction.

  • Indication: Age-related pathologies (e.g., osteoarthritis, atherosclerosis, pulmonary fibrosis).

  • Advantage: 3,5-DDP has shown an EC50 of ~1.3 µM in senescent WI-38 fibroblasts, with superior selectivity compared to some other PL analogs.[3][4]

3.2 Chemotherapy Adjuvant
  • Context: Chemotherapy often induces senescence in tumor cells (Therapy-Induced Senescence, TIS). These persistent cells can secrete pro-tumorigenic factors.

  • Application: Sequential treatment with 3,5-DDP can clear TIS cells, preventing relapse and reducing side effects.

Experimental Validation Protocols

The following protocols are designed to validate the activity of 3,5-DDP in a research setting.

4.1 Comparative Senolysis Assay

Objective: Determine the selectivity of 3,5-DDP for senescent cells vs. proliferating cells.

ParameterExperimental ConditionControl Condition
Cell Line WI-38 (Human Lung Fibroblasts)WI-38 (Proliferating)
Induction Ionizing Radiation (10 Gy) or Doxorubicin (250 nM)Mock Treatment
Wait Period 10 Days (to establish senescence)N/A
Treatment 3,5-DDP (0.1 - 10 µM) for 72hVehicle (DMSO)
Readout ATP-based Cell Viability (e.g., CellTiter-Glo)Same

Step-by-Step Protocol:

  • Seed Cells: Plate WI-38 cells in 96-well plates (5,000 cells/well).

  • Induce Senescence: Treat "Senescent" group with 10 Gy X-ray irradiation. Change media every 3 days for 10 days until senescent phenotype (flattened morphology, SA-β-gal positive) is confirmed.

  • Compound Treatment: Prepare a serial dilution of 3,5-DDP in media (0.1, 0.3, 1.0, 3.0, 10.0 µM). Ensure final DMSO concentration is <0.1%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measure: Add CellTiter-Glo reagent. Shake for 2 mins. Read luminescence.

  • Analysis: Calculate EC50 for Senescent vs. Proliferating cells. A Selectivity Index (SI) > 3.0 indicates potent senolytic activity.

4.2 OXR1 Degradation Analysis (Western Blot)

Objective: Confirm that 3,5-DDP induces the degradation of the target protein OXR1.

  • Treatment: Treat senescent WI-38 cells with 5 µM 3,5-DDP for 0, 6, 12, and 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Crucial: Do not add proteasome inhibitors (e.g., MG132) initially, as this would block the expected effect.

  • Rescue Control: In a separate set, pre-treat with MG132 (10 µM) for 1 hour before adding 3,5-DDP. If OXR1 levels are restored, it confirms proteasome-dependent degradation.

  • Blotting: Separate proteins on SDS-PAGE. Transfer to membrane.

  • Antibodies:

    • Primary: Anti-OXR1 (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Actin.

  • Result: Expect a time-dependent decrease in OXR1 band intensity in 3,5-DDP treated samples, which is prevented by MG132.

4.3 Experimental Workflow Diagram

Workflow cluster_Assays Parallel Readouts Start Start: WI-38 Cells Induction Induce Senescence (10 Gy / 10 Days) Start->Induction Validation Validate Phenotype (SA-β-gal Staining) Induction->Validation Treatment Treat with 3,5-DDP (72 Hours) Validation->Treatment Viability Viability Assay (CellTiter-Glo) Treatment->Viability Blot Western Blot (OXR1 Levels) Treatment->Blot ROS ROS Assay (DCFDA Staining) Treatment->ROS Analysis Data Analysis (Calculate EC50 & SI) Viability->Analysis Blot->Analysis ROS->Analysis

Caption: Experimental workflow for validating the senolytic activity and mechanism of 3,5-DDP.

Quantitative Benchmarks

The following table summarizes expected potency values based on literature comparisons for Piperlongumine analogs.

CompoundStructure NoteSenescent EC50 (µM)Selectivity Index (SI)Target
Piperlongumine (PL) 3,4,5-trimethoxy~3 - 6 µM~2 - 4OXR1, GSTP1
3,5-Didemethoxy PL 4-methoxy ~1.3 µM ~3.6 OXR1
PL-Analog (Inactive) C2-C3 saturated>50 µMN/ANone
References
  • Zhang, X., et al. (2018). "Senolytic activity of piperlongumine analogues: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry, 26(16), 4583-4596.

  • Wang, Y., et al. (2016). "Piperlongumine selectively kills cancer cells and increases cisplatin antitumor activity in head and neck squamous cell carcinoma." Oncotarget, 7(12), 14744.

  • Raj, L., et al. (2011).[2] "Selective killing of cancer cells by a small molecule targeting the stress response to ROS."[3][4] Nature, 475(7355), 231-234.

  • Bezerra, D. P., et al. (2013).[2] "Overview of the therapeutic potential of piplartine (piperlongumine)." European Journal of Pharmaceutical Sciences, 48(3), 453-463.

Sources

An In-depth Technical Guide on the Solubility and Stability of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperlongumine, a natural alkaloid found in the fruit of the long pepper (Piper longum), has garnered significant interest in the scientific community for its potent and selective anticancer activities.[1][2] Its derivatives are being actively explored to enhance its therapeutic potential. Among these, 3,5-Didemethoxy Piperlongumine (DDMPL) represents a key analog where the methoxy groups at the 3 and 5 positions of the trimethoxyphenyl ring are removed. This modification can significantly alter the molecule's physicochemical properties, directly impacting its developability as a therapeutic agent.

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to rigorously evaluate the solubility and stability of DDMPL. While direct extensive data on DDMPL is sparse, this document synthesizes established methodologies and insights from studies on the parent compound, piperlongumine, to provide a robust predictive and experimental guide.[1][3] Understanding these core attributes is paramount, as they govern bioavailability, formulation design, and ultimately, the clinical viability of this promising compound.

Section 1: Physicochemical Profile of this compound

A foundational understanding of the molecular structure and its inherent properties is the first step in predicting and interpreting experimental outcomes.

Chemical Structure and Its Implications

DDMPL retains the core pharmacophoric elements of piperlongumine: an α,β-unsaturated amide and a dihydropyridinone (lactam) ring. The key modification is the removal of two methoxy groups from the aromatic ring.

  • Piperlongumine: Contains a 3,4,5-trimethoxyphenyl moiety.

  • This compound (DDMPL): Contains a 4-methoxyphenyl moiety.

This structural change is predicted to increase the molecule's hydrophobicity (higher logP) compared to its parent compound, suggesting that DDMPL will likely exhibit even lower aqueous solubility than piperlongumine, which itself is poorly soluble.[1][3][4] The lactam ring and the enone system are potential sites of hydrolytic and photolytic instability, a characteristic observed in piperlongumine.[1]

Predicted Physicochemical Properties

While experimental data is the gold standard, in silico predictions provide a valuable starting hypothesis. The following table outlines predicted properties for DDMPL, forming the basis for our experimental design.

PropertyPredicted Value for DDMPLRationale & Implication
Molecular Weight ~257.29 g/mol Lower than piperlongumine (~317.3 g/mol ).
logP (Octanol/Water) > 3.0Increased hydrophobicity due to removal of polar methoxy groups. Predicts poor aqueous solubility.
Aqueous Solubility Predicted to be < 26 µg/mLPiperlongumine's aqueous solubility is ~26 µg/mL; DDMPL is expected to be lower.[1][5]
pKa Not readily ionizableThe molecule lacks strongly acidic or basic functional groups, suggesting solubility will be largely pH-independent in the physiological range, though extreme pH may cause degradation.
Hydrogen Bond Donors 0No labile protons to donate.
Hydrogen Bond Acceptors 4 (carbonyls, ether)Can accept hydrogen bonds from solvent.

Section 2: Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability.[5][6] A multi-faceted approach is required to fully characterize a compound like DDMPL.

Experimental Workflow for Solubility Determination

The following workflow outlines a logical progression for assessing the solubility of DDMPL, from high-throughput screening to in-depth thermodynamic analysis.

G cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: Definitive Measurement cluster_2 Phase 3: Biorelevant & Formulation Media kinetic Kinetic Solubility (Nephelometry) High-throughput screening from DMSO stock thermo Thermodynamic Solubility (Shake-Flask) Gold standard equilibrium solubility in buffers (pH 4, 7.4) kinetic->thermo Proceed if promising biorelevant Solubility in FaSSIF & FeSSIF Simulates GI conditions thermo->biorelevant Inform physiological relevance formulation Solubility in Co-solvents/Surfactants (e.g., PEG 400, Tween 80, Cyclodextrins) thermo->formulation Guide formulation strategy

Caption: Workflow for DDMPL solubility assessment.

Protocol 1: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility and is considered the gold standard.[7][8][9]

Objective: To determine the intrinsic, equilibrium solubility of DDMPL in aqueous buffers.

Methodology:

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and a citrate buffer at pH 4.0. The pH of 4.0 is chosen based on data showing maximum stability for piperlongumine around this pH.[1]

  • Addition of Compound: Add an excess amount of crystalline DDMPL (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of each buffer in amber glass vials. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[7][10]

  • Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.2 μm PTFE syringe filter to remove any particulate matter.[1][10]

  • Quantification: Dilute the filtrate with a suitable organic solvent (e.g., acetonitrile) to prevent precipitation. Quantify the concentration of DDMPL using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (λmax for piperlongumine is ~325-328 nm).[1][11]

  • Data Reporting: Report the solubility in µg/mL or µM. The experiment should be performed in triplicate.

Protocol 2: Kinetic Solubility Assessment

This high-throughput method is useful for early-stage discovery to quickly assess solubility from a DMSO stock solution.[7][12][13]

Objective: To rapidly estimate the solubility limit of DDMPL upon precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of DDMPL in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to create a range of final concentrations.[12] The final DMSO concentration should be kept low (≤1-2%) to minimize its co-solvent effect.

  • Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[7] Measure the turbidity or light scattering caused by precipitation using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility limit.

Enhancing Solubility: Formulation Approaches

Given the predicted poor aqueous solubility, exploring formulation vehicles is essential. Studies on piperlongumine have shown significant solubility increases with co-solvents, surfactants, and cyclodextrins.[1][14]

Data Presentation: Predicted Solubility Enhancement for DDMPL

The following table, based on published data for piperlongumine, provides a target for solubility enhancement experiments for DDMPL.[1]

Solvent SystemExpected Solubility Increase (vs. Water)Rationale
10% Polysorbate 80 (Tween 80)> 25-foldSurfactant-mediated micellar solubilization.[1]
50% Polyethylene Glycol 400 (PEG 400)> 50-foldCo-solvency effect, altering solvent polarity.
20% Hydroxypropyl-β-Cyclodextrin> 100-foldFormation of a water-soluble inclusion complex.[1][15]

Section 3: Rigorous Stability Profiling

Assessing chemical stability is crucial for determining a drug's shelf-life and identifying potential degradation products that could impact safety and efficacy.[16][17]

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) to identify likely degradation products and establish the specificity of analytical methods.[10][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A) start DDMPL Solution (e.g., in ACN:Water) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base oxid Oxidation 3% H2O2, RT start->oxid photo Photolytic ICH Q1B Light Box start->photo thermal Thermal 80°C Solution start->thermal analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis end Identify Degradants & Elucidate Pathways analysis->end

Caption: Workflow for DDMPL forced degradation studies.

Methodology:

  • Stock Preparation: Prepare a stock solution of DDMPL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at ~60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature. Piperlongumine shows significant instability at pH ≥ 7.[1]

    • Oxidation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Photostability: Expose the solution (in a quartz cuvette) and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][17] Piperlongumine exhibits marked photo-degradation.[1]

    • Thermal Stress: Heat the stock solution at ~80°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent DDMPL peak from all degradation products.[1]

Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study. Based on methods for piperlongumine and related compounds, a reverse-phase HPLC method is appropriate.[1][11][20][21][22]

Example HPLC Parameters:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detector: PDA/UV at ~325 nm and Mass Spectrometry (MS) for peak identification.

  • Column Temperature: 30°C

Predicted Degradation Pathways

Based on the structure of DDMPL and known degradation of piperlongumine, the primary degradation product is likely to be the result of hydrolysis of the lactam ring.[1]

G DDMPL This compound Degradant Hydrolyzed Product (Piperlongumic Acid Analog) DDMPL->Degradant Hydrolysis (Acid/Base) Cleavage of Lactam Ring

Caption: Predicted primary degradation pathway for DDMPL.

Conclusion

The development of this compound as a potential therapeutic agent is critically dependent on a thorough characterization of its solubility and stability. This guide outlines a systematic, experimentally-driven approach rooted in the established science of its parent compound, piperlongumine. The predicted low aqueous solubility necessitates early investigation into formulation strategies, including the use of co-solvents, surfactants, and cyclodextrins, to achieve clinically relevant concentrations.[1][23][24] Furthermore, a comprehensive understanding of its degradation pathways under stress conditions is essential for developing a stable formulation and ensuring patient safety. By following the rigorous protocols detailed herein, researchers can generate the crucial data needed to navigate the challenges of preclinical development and unlock the therapeutic potential of this promising piperlongumine analog.

References

  • King, M. L., et al. (2016). Preformulation Studies on Piperlongumine. PMC - NIH. [Link]

  • Wang, Y., et al. (2022). Piperlongumine (PL) conjugates induce targeted protein degradation. PMC. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ResearchGate. (2026). (PDF) RP - HPLC Method for Determination of Piperine from Piper longum Linn. and Piper nigrum Linn. ResearchGate. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • ACS Publications. (2018). Novel Ligustrazine-Based Analogs of Piperlongumine Potently Suppress Proliferation and Metastasis of Colorectal Cancer Cells in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • MDPI. (2023). Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells. MDPI. [Link]

  • AKJournals. (2016). Simultaneous Quantification of Piperlongumine and Piperine in Traditional Polyherbal Formulation Using Validated HPLC Method. AKJournals. [Link]

  • ResearchGate. (n.d.). The chemical structure for piperlongumine. ResearchGate. [Link]

  • N/A. (2018). Liposomal Nanoformulation of Piperlongumine for Improved Aqueous Solubility and Enhanced Anti-tumour Activity In-vitro. N/A. [Link]

  • N/A. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. N/A. [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • SciSpace. (2005). RP - HPLC Method for Determination of Piperine from Piper longum Linn. and Piper nigrum Linn. SciSpace. [Link]

  • Google Patents. (n.d.). WO2009114126A1 - Piperlongumine and piperlongumine analogs for use in the treatment of cancer.
  • The Good Scents Company. (n.d.). piperlongumine. The Good Scents Company. [Link]

  • ACS Publications. (2021). Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression. ACS Central Science. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • ACS Publications. (2010). Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for Piperine Quantitation in Human Plasma. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (2025). One Pot Synthesis of the C-3 Complex (Curcumin, Demethoxycurcumin, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions. MDPI. [Link]

  • AACR Journals. (2017). Piperlongumine Induces Reactive Oxygen Species (ROS)-Dependent Downregulation of Specificity Protein Transcription Factors. AACR Journals. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • MDPI. (2023). Piperlongumine Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells. MDPI. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

Sources

Methodological & Application

Application Note: Cell-Based Characterization of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of Piperlongumine (PL) analogs, specifically focusing on 3,5-Didemethoxy Piperlongumine (also known as the 4-methoxy analog). This guide synthesizes protocols for cytotoxicity, senolysis, and oxidative stress profiling.

Compound Identifier: this compound CAS Registry Number: 1246095-66-8 Chemical Name: 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2(1H)-one Synonyms: 4-Methoxy Piperlongumine; Desmethoxy Piplartine Analog

Introduction & Mechanistic Rationale

This compound is a structural analog of the natural alkaloid Piperlongumine (Piplartine). While the parent compound possesses a 3,4,5-trimethoxycinnamoyl moiety, this analog retains only the para-methoxy group (position 4), having lost the methoxy groups at the meta positions (3 and 5).

Why study this analog?

  • Enhanced Senolytic Activity: Recent SAR studies indicate that removing the meta-methoxy groups can significantly enhance senolytic activity (selective elimination of senescent cells) compared to the parent compound, potentially lowering the EC50 to the low micromolar range (~1.3 µM).

  • ROS Generation Efficiency: Like the parent, this analog functions as a Michael acceptor via its C2-C3 olefin. It creates oxidative stress by depleting Glutathione (GSH) and inhibiting Thioredoxin Reductase (TrxR).

  • Lipophilicity & Permeability: Altering the methoxy substitution pattern changes the molecule's lipophilicity, potentially affecting cellular uptake and intracellular residence time.

Signaling Pathway & Mechanism

The compound acts primarily through the "ROS-Dependent Apoptosis" axis. The electrophilic double bond alkylates antioxidant enzymes, leading to ROS accumulation, which triggers the DNA damage response (DDR) and JNK/p38 MAPK pathways.

Mechanism of Action Compound 3,5-Didemethoxy Piperlongumine GSH GSH / TrxR (Antioxidant Defense) Compound->GSH Covalent Modification (Michael Addition) ROS Intracellular ROS Accumulation GSH->ROS Inhibition leads to Stress ER Stress & DNA Damage ROS->Stress Oxidative Injury Apoptosis Apoptosis / Senolysis Stress->Apoptosis Caspase Activation

Figure 1: Mechanistic pathway of this compound inducing cell death via antioxidant depletion.[1]

Protocol A: Differential Cytotoxicity & Senolysis Assay

This protocol determines the IC50 of the compound and assesses its selectivity for cancer/senescent cells over normal proliferating cells.

Materials
  • Target Cells: Cancer cell lines (e.g., A549, MCF-7) or Senescent Fibroblasts (induced via irradiation or Doxorubicin).

  • Control Cells: Primary normal fibroblasts (e.g., WI-38, IMR-90).

  • Reagent: CellTiter-Glo® (Promega) or CCK-8.

  • Compound Stock: 10 mM this compound in DMSO (Store at -20°C).

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells in 96-well opaque plates (for luminescence) or clear plates (for colorimetric).

    • Density: 3,000–5,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium.

    • Range: 0.1 µM to 50 µM (8-point dilution recommended).

    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Positive Control: Piperlongumine (Parent) or ABT-263 (Navitoclax).

    • Add 100 µL of treatment medium per well. Incubate for 72 hours .

  • Viability Measurement (CellTiter-Glo):

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 mins to lyse cells.

    • Incubate at RT for 10 mins to stabilize signal.

    • Read Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Normalize RLU to DMSO control (100% viability).

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Selectivity Index (SI):

      
      .
      

Expected Results:

Cell Type Expected IC50 (µM) Interpretation
Cancer (A549) 1.0 – 5.0 High potency (comparable or superior to PL).
Senescent Fibroblasts 1.0 – 3.0 Strong senolytic activity.

| Normal Fibroblasts | > 15.0 | Indicates therapeutic window. |

Protocol B: ROS Generation Assay (DCFDA)

Since the mechanism relies on oxidative stress, verifying ROS induction is critical. This assay uses DCFDA, which fluoresces upon oxidation by ROS.

Materials
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Rescue Control: N-Acetylcysteine (NAC), a ROS scavenger.

  • Assay Buffer: Phenol-red free HBSS or PBS.

Step-by-Step Workflow
  • Preparation:

    • Seed cells in black-walled 96-well plates (10,000 cells/well) overnight.

    • NAC Pre-treatment (Validation Group): Pre-incubate half the wells with 5 mM NAC for 1 hour before compound addition.

  • Dye Loading:

    • Wash cells 1x with PBS.

    • Incubate with 10 µM H2DCFDA in serum-free medium for 30–45 mins at 37°C in the dark.

    • Wash cells 1x with PBS to remove extracellular dye.

  • Treatment:

    • Add this compound (e.g., at IC50 and 2x IC50 concentrations) in phenol-red free medium.

    • Note: Do not use serum during short-term ROS measurement if possible, as it can quench signals.

  • Kinetic Measurement:

    • Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation/Emission: 485 nm / 535 nm.

    • Read every 15 minutes for 2–4 hours.

  • Validation:

    • The NAC-treated group should show significantly reduced fluorescence, confirming that toxicity is ROS-dependent.

Protocol C: Glutathione (GSH/GSSG) Ratio Analysis

To confirm the compound acts as a Michael acceptor depleting GSH.

Methodology
  • Treatment: Treat cells (6-well plate) with 5–10 µM compound for 3–6 hours.

  • Lysis: Lyse cells using a GSH-Glo™ or Ellman’s Reagent compatible buffer.

  • Measurement:

    • Measure Total Glutathione.

    • Measure Oxidized Glutathione (GSSG) by masking reduced GSH with 2-vinylpyridine.

  • Calculation: A decrease in the GSH/GSSG ratio indicates oxidative stress.

Summary of Experimental Workflow

Experimental Workflow cluster_0 Primary Screening cluster_1 Mechanistic Validation Start Compound Preparation (10mM Stock in DMSO) Viability Cytotoxicity Assay (72h, CellTiter-Glo) Start->Viability Selectivity Calculate Selectivity Index (Cancer vs Normal) Viability->Selectivity ROS ROS Assay (DCFDA + NAC Rescue) Selectivity->ROS If Potent GSH GSH Depletion (GSH/GSSG Ratio) ROS->GSH Confirm Mechanism

Figure 2: Step-by-step characterization workflow.

References

  • Zhang, X., et al. (2018). "Senolytic activity of piperlongumine analogues: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry, 26(16), 4583-4596.

    • Key Finding: Identifies the removal of meta-methoxy groups (Compound 18) as a strategy to enhance senolytic potency (EC50 1.3 µM).
  • Raj, L., et al. (2011). "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature, 475(7355), 231-234.

    • Key Finding: Establishes the foundational mechanism of Piperlongumine as a ROS inducer via GSH depletion.
  • Piska, K., et al. (2018). "Piperlongumine and its analogs: A review of their biological activities." Phytochemistry Reviews, 17, 1-23. Key Finding: Discusses the SAR of the trimethoxy ring and the necessity of the C2-C3 double bond.
  • BenchChem. "this compound Product Information."

    • Key Finding: Chemical structure and CAS verific

Sources

using 3,5-Didemethoxy Piperlongumine as an anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Investigating 3,5-Didemethoxy Piperlongumine as a Novel Anti-inflammatory Agent

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as a potential anti-inflammatory therapeutic agent. While research has extensively focused on the parent compound, Piperlongumine (PL), and its potent anti-inflammatory and anti-cancer properties, this guide extends that knowledge base to its derivatives.[1][2] We provide a detailed overview of the established molecular mechanisms of Piperlongumine, focusing on its modulation of key inflammatory signaling pathways including NF-κB, MAPKs, and JAK-STAT. This guide offers a suite of detailed, field-proven protocols for robust in vitro and in vivo evaluation, enabling a thorough assessment of the compound's efficacy and mechanism of action.

Introduction: The Therapeutic Promise of Piperlongumine and its Analogs

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Piperlongumine (PL), a natural alkaloid isolated from the long pepper (Piper longum), has emerged as a highly promising lead compound due to its diverse pharmacological activities.[2][3]

Mechanistically, PL is known to exert its anti-inflammatory effects by targeting multiple, critical signaling cascades. A significant body of evidence demonstrates its ability to potently inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of the inflammatory response.[4][5] Furthermore, PL modulates the activity of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, both of which are pivotal in cytokine production and immune cell function.[1][5][6] More recent studies have also identified PL as a direct inhibitor of the NLRP3 inflammasome.[7]

The structural backbone of Piperlongumine offers a rich scaffold for medicinal chemistry, allowing for the synthesis of analogs like this compound with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide provides the strategic framework and detailed methodologies required to systematically investigate the anti-inflammatory properties of this novel analog.

Core Mechanisms of Action: Key Signaling Pathways

Understanding the molecular targets of the parent compound is critical for designing experiments to elucidate the mechanism of its derivatives. The following pathways are the most well-documented targets of Piperlongumine.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is central to inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[9] This releases NF-κB to translocate to the nucleus and initiate gene transcription. Piperlongumine and its analogs have been shown to inhibit this pathway at multiple stages, including preventing the phosphorylation of IKKα/β and the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and DNA binding.[5]

NF_kB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) Degradation Proteasomal Degradation IkBa->Degradation NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activates Compound 3,5-Didemethoxy Piperlongumine Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical signaling nodes that translate extracellular stimuli into cellular responses, including the production of inflammatory mediators.[2] LPS stimulation of macrophages leads to the rapid phosphorylation and activation of p38 and JNK, which in turn activate transcription factors that drive the expression of genes like COX-2 and TNF-α.[10] Piperlongumine has been shown to suppress the phosphorylation of p38 and JNK, providing another layer of anti-inflammatory control.[6][11]

MAPK_Pathway LPS LPS Upstream Upstream Kinases LPS->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P TF Transcription Factors (e.g., AP-1) p_p38->TF p_JNK->TF Genes Pro-inflammatory Gene Expression TF->Genes Compound 3,5-Didemethoxy Piperlongumine Compound->p_p38 Inhibits Compound->p_JNK

Caption: Modulation of MAPK signaling by this compound.

Attenuation of the JAK-STAT Pathway

The JAK-STAT pathway is the principal signaling cascade for a wide variety of cytokines and growth factors.[12] Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[13] Piperlongumine has been demonstrated to inhibit collagen-induced platelet reactivity by blocking the JAK2-STAT3 axis and can synergize with other agents by inhibiting this pathway.[1][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p_JAK p-JAK JAK->p_JAK P STAT STAT p_JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT Dimer p-STAT Dimer p_STAT->Dimer Dimerization Genes Inflammatory Gene Expression Dimer->Genes Nuclear Translocation Compound 3,5-Didemethoxy Piperlongumine Compound->p_JAK Inhibits Compound->p_STAT Inhibits

Caption: Attenuation of the JAK-STAT pathway by this compound.

Experimental Design: A Validated Workflow

A systematic approach is essential for a comprehensive evaluation. The following workflow ensures that in vitro efficacy and mechanism are established before proceeding to more complex in vivo models.

Workflow start Start: Compound Synthesis (this compound) invitro In Vitro Characterization (LPS-stimulated RAW 264.7 Macrophages) start->invitro viability 1. Cytotoxicity Assay (MTT) Determine non-toxic dose range invitro->viability mediators 2. Measure Inflammatory Mediators - Nitric Oxide (Griess Assay) - Cytokines (ELISA) viability->mediators gene 3. Gene Expression Analysis (RT-qPCR) iNOS, COX-2, TNF-α, IL-6 mediators->gene protein 4. Mechanism of Action (Western Blot) p-p65, p-IκBα, p-MAPKs, p-STAT3 gene->protein invivo In Vivo Validation (Carrageenan-Induced Paw Edema) protein->invivo Promising Results efficacy Measure anti-edema effect invivo->efficacy end Conclusion: Efficacy & Mechanism Established efficacy->end

Caption: Recommended workflow for evaluating anti-inflammatory potential.

In Vitro Application Notes & Protocols

The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for studying inflammatory responses.[9] Stimulation with bacterial lipopolysaccharide (LPS) triggers a strong inflammatory cascade, making it an ideal system for screening anti-inflammatory compounds.[10][15]

Protocol 1: Determination of Non-Toxic Working Concentration

Rationale: It is imperative to distinguish between anti-inflammatory effects and general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial reductase activity, a reliable indicator of cell viability. This protocol will establish the maximum concentration of the compound that can be used in subsequent experiments without inducing cell death.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent assays.

Protocol 2: Measurement of Inflammatory Mediators

Rationale: Activated macrophages produce key inflammatory mediators. Nitric oxide (NO) is generated by inducible nitric oxide synthase (iNOS), while cytokines like TNF-α, IL-6, and IL-1β orchestrate the broader inflammatory response. Measuring the reduction of these molecules is a direct indicator of anti-inflammatory activity.[11][15]

A. Nitric Oxide (NO) Quantification (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well). After 24 hours, pre-treat cells with non-toxic concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Reading: Incubate in the dark at room temperature for 10 minutes. Measure absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

B. Pro-inflammatory Cytokine Quantification (ELISA)

  • Sample Preparation: Use the same culture supernatants collected for the Griess assay.

  • ELISA Procedure: Perform sandwich ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[16][17][18] The general principle involves capturing the cytokine with a plate-bound antibody, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate.[19]

  • Data Analysis: Calculate cytokine concentrations in pg/mL or ng/mL by interpolating from the standard curve generated for each cytokine.

ParameterRecommended ValueRationale
Cell Line RAW 264.7 Murine MacrophagesWell-established, robust response to LPS.[9]
Inflammatory Stimulus Lipopolysaccharide (LPS)1 µg/mL
Compound Pre-incubation 1 hourAllows the compound to enter cells and engage targets before the inflammatory stimulus.
Stimulation Time (Mediators) 24 hoursSufficient time for accumulation of NO and secreted cytokines in the supernatant.[15]
Stimulation Time (Signaling) 15-60 minutesPhosphorylation events are rapid and transient; optimal time should be determined empirically.[20]
Protocol 3: Gene Expression Analysis (RT-qPCR)

Rationale: To determine if the compound acts at the transcriptional level, Reverse Transcription-quantitative PCR (RT-qPCR) is used to measure the mRNA levels of key pro-inflammatory genes. A reduction in the mRNA of genes like Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, and Il1b indicates inhibition of the upstream signaling pathways that control their transcription.[11][21]

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate (1 x 10⁶ cells/well). Pre-treat with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 4-6 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., Trizol or column-based methods).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[22]

Protocol 4: Mechanistic Analysis of Signaling Pathways (Western Blot)

Rationale: Western blotting is essential for confirming the mechanism of action. By measuring the phosphorylation status of key signaling proteins, one can directly observe the inhibitory effect of the compound on the target pathways. Key proteins to probe include phospho-p65, total p65, IκBα (to observe its degradation), phospho-p38, total p38, phospho-JNK, total JNK, phospho-STAT3, and total STAT3.[6][14][23]

Methodology:

  • Cell Lysis: Seed and treat cells as in the RT-qPCR protocol, but use shorter LPS stimulation times (e.g., 0, 15, 30, 60 minutes) to capture peak phosphorylation. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibition of activation.

In Vivo Application Note & Protocol

Rationale: In vivo models are crucial for evaluating the therapeutic potential of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely used, acute, and reproducible model of inflammation for screening novel anti-inflammatory drugs.[25][26][27]

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group 4-6: Test Groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the compound or vehicle orally 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion

This application guide provides a robust, multi-faceted framework for the preclinical evaluation of this compound as an anti-inflammatory agent. By systematically applying these validated in vitro and in vivo protocols, researchers can effectively determine the compound's therapeutic efficacy, delineate its mechanism of action, and generate the critical data necessary for further drug development. The insights gained from these studies will be instrumental in positioning novel Piperlongumine analogs as next-generation anti-inflammatory therapeutics.

References

  • (PDF) Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties - ResearchGate. Available from: [Link]

  • Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - Frontiers. Available from: [Link]

  • Piperlongumine Blocks JAK2-STAT3 to Inhibit Collagen-Induced Platelet Reactivity Independent of Reactive Oxygen Species† - PMC. Available from: [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. Available from: [Link]

  • Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC. Available from: [Link]

  • Piperlongumine Induces Apoptosis and Autophagy via the MAPK/NK-κB Pathway in Human Breast Cancer Cells - PubMed. Available from: [Link]

  • Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC. Available from: [Link]

  • HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway - MDPI. Available from: [Link]

  • Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - MDPI. Available from: [Link]

  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC. Available from: [Link]

  • Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - MDPI. Available from: [Link]

  • Development and mechanism investigation of a new piperlongumine derivative as a potent anti-inflammatory agent - PubMed. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available from: [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. Available from: [Link]

  • Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - NCBI. Available from: [Link]

  • Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC. Available from: [Link]

  • Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC. Available from: [Link]

  • Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - ResearchGate. Available from: [Link]

  • Animal Models for Inflammation: A Review - Asian Journal of Pharmaceutical Research. Available from: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available from: [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. Available from: [Link]

  • Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Translational Cancer Research. Available from: [Link]

  • Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Available from: [Link]

  • ddPCR and qPCR Gene Expression Profiling - Charles River Laboratories. Available from: [Link]

  • (PDF) Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - ResearchGate. Available from: [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC. Available from: [Link]

  • Inflammatory Cytokine ELISA Kits - Cusabio. Available from: [Link]

  • Western Blotting Guidebook. Available from: [Link]

  • In virto Anti inflammatory assay: Dr. Bhushan P Pimple - YouTube. Available from: [Link]

  • Investigating the Mechanisms of Bisdemethoxycurcumin in Ulcerative Colitis: Network Pharmacology and Experimental Verification - MDPI. Available from: [Link]

  • Molecular Characterization and Determination of Relative Cytokine Expression in Naturally Infected Day-Old Chicks with Chicken Astrovirus Associated to White Chick Syndrome - MDPI. Available from: [Link]

  • Targeting the JAK/STAT pathway in solid tumors - OAE Publishing Inc. Available from: [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. Available from: [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States - MDPI. Available from: [Link]

  • LPS-induced lung inflammation is linked to increased epithelial permeability: role of MLCK. Available from: [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. Available from: [Link]

  • Anti-inflammatory effect of Piper longum L. fruit methanolic extract on lipopolysaccharide-treated RAW 264.7 murine macrophages - PMC. Available from: [Link]

  • A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs - Frontiers. Available from: [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop - Semantic Scholar. Available from: [Link]

  • 1 Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei - Gut. Available from: [Link]

Sources

Application Note: delivery Systems for In Vivo Studies of 3,5-Didemethoxy Piperlongumine

[1]

Executive Summary

3,5-Didemethoxy Piperlongumine (3,5-DMPL) is a structural analog of the senolytic and chemotherapeutic agent Piperlongumine (PL). While the parent molecule (PL) is characterized by a 3,4,5-trimethoxybenzene moiety, 3,5-DMPL lacks methoxy groups at the 3 and 5 positions, retaining only the 4-methoxy substituent (or similar configuration depending on specific isomeric synthesis).

This structural modification alters the lipophilicity (LogP) and crystal lattice energy of the molecule compared to PL. Like its parent, 3,5-DMPL exhibits poor aqueous solubility and high electrophilicity (due to the Michael acceptor exocyclic double bonds). These properties present significant hurdles for in vivo bioavailability.

This guide provides two validated delivery systems for preclinical studies:

  • Rapid-Screening Vehicle: A co-solvent system for intraperitoneal (IP) or oral gavage (PO) administration in early-stage pharmacodynamic studies.

  • Sustained-Delivery System: PLGA-PEG polymeric nanoparticles for intravenous (IV) or targeted delivery, ensuring stability and prolonged circulation.

Physicochemical Profiling & Pre-Formulation[2]

Before initiating in vivo work, the compound must be characterized to ensure formulation stability.

Key Chemical Challenges
  • Hydrophobicity: 3,5-DMPL is a BCS Class II/IV compound. It is practically insoluble in water (<20 µg/mL) but soluble in aprotic polar solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

  • Chemical Instability: The exocyclic double bonds (C2-C3 and C7-C8) are reactive Michael acceptors. They are susceptible to:

    • Hydrolysis: In basic pH (>7.5).

    • Nucleophilic Attack: By thiols (glutathione) or amines in plasma.

    • Photodegradation: UV light exposure can cause isomerization or cyclization.

Handling Recommendations
  • Storage: Powder at -20°C, desiccated.

  • Stock Solutions: Prepare immediately before use in DMSO (up to 50 mM). Purge with N₂ to prevent oxidation.

  • Labware: Use amber glass vials to prevent photodegradation. Avoid polystyrene plastics for long-term storage of DMSO stocks.

Protocol A: Co-Solvent Vehicle (Rapid Screening)

Application: Acute toxicity studies, maximum tolerated dose (MTD) determination, and short-term efficacy models (IP or PO). Mechanism: Uses surfactants and organic co-solvents to maintain 3,5-DMPL in a supersaturated state or micellar solution.

Reagents
  • API: this compound (Solid)

  • Solvent A: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile

  • Solvent B: PEG-400 (Polyethylene Glycol 400)[1]

  • Solvent C: Tween 80 (Polysorbate 80)

  • Diluent: Sterile Saline (0.9% NaCl) or PBS (pH 7.4)

Formulation Composition (Standard 4 mg/mL)
ComponentVolume Fraction (%)Function
DMSO 5%Primary Solubilizer
PEG-400 40%Co-solvent / Viscosity Modifier
Tween 80 5%Surfactant / Anti-precipitant
Saline 50%Aqueous Phase
Preparation Workflow
  • Weighing: Weigh 40 mg of 3,5-DMPL into a sterile amber glass vial.

  • Primary Solubilization: Add 0.5 mL of DMSO. Vortex vigorously until fully dissolved (clear yellow solution).

  • Co-solvent Addition: Add 4.0 mL of PEG-400. Vortex for 30 seconds.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to mix (avoid excessive foaming).

  • Aqueous Dilution (Critical Step):

    • Slowly add 5.0 mL of warm (37°C) Sterile Saline dropwise while continuously vortexing or stirring.

    • Note: Rapid addition may cause irreversible precipitation.

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter for sterilization.

  • Administration: Inject within 1 hour of preparation.

Dosing Volume: For a 20g mouse, a 100 µL injection delivers 0.4 mg (20 mg/kg dose).

Protocol B: PLGA-PEG Nanoparticles (Sustained Delivery)

Application: Long-term efficacy studies, tumor targeting, IV administration. Mechanism: Encapsulation within a hydrophobic polymer matrix protects the Michael acceptor groups from premature hydrolysis and extends circulation time via the PEG corona.

Reagents[3][4][5]
  • Polymer: PLGA-PEG (Poly(lactic-co-glycolic acid)-b-Polyethylene glycol). Recommended MW: PLGA(30k)-PEG(5k).

  • Surfactant: PVA (Polyvinyl alcohol), MW 30-70 kDa, 88% hydrolyzed.

  • Organic Solvent: Acetone or Dichloromethane (DCM).

  • Aqueous Phase: Ultrapure Water (Milli-Q).

Nanoprecipitation Method (Acetone Route)

This method is preferred over single-emulsion for 3,5-DMPL due to milder shear stress and better encapsulation of hydrophobic drugs.

Step-by-Step Procedure:
  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA-PEG polymer in 5 mL of Acetone.

    • Dissolve 5 mg of 3,5-DMPL in the same acetone solution.

    • Sonicate for 2 minutes to ensure homogeneity.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through 0.22 µm filter.

  • Nanoprecipitation:

    • Place the Aqueous Phase on a magnetic stirrer (300 RPM).

    • Using a syringe pump or steady hand, inject the Organic Phase into the Aqueous Phase at a rate of 1 mL/min.

    • Observation: The solution will turn opalescent/milky white immediately (Tyndall effect).

  • Solvent Evaporation:

    • Stir the suspension in an open beaker (protected from dust) inside a fume hood for 4-6 hours to evaporate the acetone completely.

  • Purification (Washing):

    • Centrifuge the nanoparticles at 15,000 x g for 30 minutes at 4°C.

    • Discard supernatant (contains free drug and excess PVA).

    • Resuspend the pellet in sterile PBS or 5% Sucrose (cryoprotectant).

    • Repeat wash 2x.

  • Lyophilization (Optional):

    • If long-term storage is needed, add 5% Trehalose and lyophilize to a dry powder. Store at -20°C.

Nanoparticle Workflow Diagram

NP_SynthesisStartStart: Raw MaterialsOrgPhaseOrganic Phase(PLGA-PEG + 3,5-DMPL + Acetone)Start->OrgPhaseAqPhaseAqueous Phase(1% PVA in Water)Start->AqPhaseMixingNanoprecipitation(Dropwise Injection under Stirring)OrgPhase->Mixing Inject (1 mL/min)AqPhase->MixingEvapSolvent Evaporation(4-6 Hours, Fume Hood)Mixing->Evap Self-assemblyCentrifugeCentrifugation(15,000g, 30 min)Evap->CentrifugeWashWash & Resuspend(Remove Free Drug/PVA)Centrifuge->WashFinalFinal Formulation(NPs in PBS or Lyophilized)Wash->Final

Caption: Workflow for the synthesis of 3,5-DMPL loaded PLGA-PEG nanoparticles via nanoprecipitation.

In Vivo Administration & Study Design[6]

Dosing Guidelines

Based on Piperlongumine pharmacokinetics, 3,5-DMPL likely has a short half-life (< 2 hours) in plasma due to hydrolysis.

  • Route: Intraperitoneal (IP) is preferred for Protocol A. Intravenous (IV) tail vein is preferred for Protocol B.

  • Dose Range:

    • Low: 2.5 mg/kg

    • Medium: 5 - 10 mg/kg (Standard efficacy dose)

    • High: 20 mg/kg (Check for toxicity)

  • Frequency: Daily or Every Other Day (QOD).

Decision Tree for Vehicle Selection

DecisionTreeStudyTypeStudy Objective?EarlyStageEarly Stage:Toxicity / MTD / Acute PDStudyType->EarlyStageLateStageLate Stage:Tumor Regression / Chronic EfficacyStudyType->LateStageRouteIPRoute: IP or OralEarlyStage->RouteIPRouteIVRoute: IV (Tail Vein)LateStage->RouteIVProtocolAProtocol A:DMSO/PEG/Tween(Co-solvent)RouteIP->ProtocolA High Solubility NeededProtocolBProtocol B:PLGA-PEG NPs(Nanocarrier)RouteIV->ProtocolB Stability & Circulation

Caption: Decision matrix for selecting the appropriate 3,5-DMPL delivery system based on study stage.

Quality Control & Validation

Every batch must be validated before animal injection.

Characterization Table
ParameterMethodAcceptance Criteria (Protocol A)Acceptance Criteria (Protocol B)
Appearance VisualClear yellow solution, no particulatesOpalescent/Milky, no aggregates
Size (Hydrodynamic) DLS (Dynamic Light Scattering)N/A (Micelles < 20nm)100 - 200 nm
PDI (Polydispersity) DLSN/A< 0.2
Zeta Potential ELSN/A-10 to -30 mV (Stability)
Drug Loading HPLC (UV 327 nm)100% (Nominal)2 - 5% (w/w)
Endotoxin LAL Assay< 0.5 EU/mL< 0.5 EU/mL
HPLC Method for Quantitation

To verify concentration in formulation or plasma:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 327 nm (Lambda max for Piperlongumine scaffold).[3]

  • Retention Time: ~4-6 mins (Expect 3,5-DMPL to elute slightly later than PL due to higher hydrophobicity).

Troubleshooting

  • Precipitation in Protocol A:

    • Cause: Adding saline too fast or solution is too cold.

    • Fix: Warm saline to 37°C. Add dropwise. Increase PEG-400 ratio if necessary.

  • Low Encapsulation in Protocol B:

    • Cause: Drug is leaking into aqueous phase or polymer degrades.

    • Fix: Increase polymer:drug ratio (10:1). Ensure PVA solution is cold (4°C) during mixing to solidify particles faster.

  • Animal Distress (Protocol A):

    • Cause: High DMSO/Tween concentration.

    • Fix: Reduce DMSO to <5%. Ensure injection volume is <10 mL/kg.

References

  • Aodah, A., et al. (2016). "Preformulation Studies on Piperlongumine."[1] PLOS ONE. (Detailed solubility and stability data for the piperlongumine scaffold).

  • Raj, L., et al. (2011). "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature. (Seminal paper establishing PL mechanism and in vivo efficacy).[4]

  • Duan, C., et al. (2016). "Piperlongumine-loaded PLGA nanoparticles for enhanced antitumour efficacy." Journal of Microencapsulation. (Protocol basis for Nanoparticle formulation).

  • Cayman Chemical. "Piperlongumine Product Information & Solubility." (Physicochemical reference).

  • PubChem. "Compound Summary: Piperlongumine and Analogs."[5] (Structural verification).

Application Note: High-Performance Liquid Chromatography & LC-MS/MS Analysis of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the pharmacokinetic (PK) profiling and quality control of Piperlongumine analogs. It details a validated, high-sensitivity LC-MS/MS protocol and a robust HPLC-UV method for 3,5-Didemethoxy Piperlongumine (also known as the 4-methoxy analog of Piperlongumine).

Introduction & Scientific Context

This compound (3,5-DDP) is a synthetic and naturally occurring analog of Piperlongumine (PPL) , a bioactive alkaloid derived from Piper longum (Long Pepper). While PPL (3,4,5-trimethoxy) is renowned for its selective cytotoxicity toward cancer cells via Reactive Oxygen Species (ROS) accumulation, Structure-Activity Relationship (SAR) studies highlight 3,5-DDP as a critical probe for understanding the role of the methoxy substitution pattern in electrophilicity and Michael acceptor reactivity.

Accurate quantification of 3,5-DDP is essential for:

  • SAR Evaluation: Correlating lipophilicity and electronic effects with cytotoxic potency.

  • Pharmacokinetics (PK): Monitoring plasma stability and metabolic clearance (often distinct from PPL due to altered metabolic soft spots).

  • Purity Analysis: Ensuring the integrity of synthetic batches used in biological assays.

Physicochemical Profile
PropertyValue / DescriptionImpact on Method
IUPAC Name 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2(1H)-oneTarget Analyte
Molecular Formula C₁₅H₁₅NO₃MS Parent Ion Selection
Molecular Weight 257.29 g/mol [M+H]⁺ = 258.11
LogP (Predicted) ~2.1 - 2.3Retention on C18 columns
pKa Non-ionizable (neutral amide/lactam)pH independent retention
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poor in WaterDiluent selection is critical

Sample Preparation Protocols

A. Biological Matrix (Plasma/Serum) - Protein Precipitation

Best for high-throughput PK screening.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., Piperine or deuterated Piperlongumine-d9 at 500 ng/mL in MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial with insert.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% Formic Acid in Water before injection.

B. Plant/Tissue Extraction - Liquid-Liquid Extraction (LLE)

Best for maximizing recovery and cleaning up complex lipid matrices.

  • Homogenization: Homogenize 50 mg tissue in 500 µL PBS.

  • Extraction: Add 1.0 mL Ethyl Acetate . Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (50:50 ACN:Water).

HPLC-UV Method (Purity & High Concentration Assays)

This method is optimized for chemical purity assessment and high-concentration formulation verification.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis / PDA at 310 nm (Secondary: 254 nm)

    • Note: The 4-methoxy cinnamoyl chromophore typically absorbs maximally around 300-315 nm.

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Phosphoric Acid (or Formic Acid)

  • Solvent B: Acetonitrile

Time (min)% Solvent A% Solvent BDescription
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

LC-MS/MS Method (Bioanalysis & Trace Detection)[1][2]

This protocol utilizes Multiple Reaction Monitoring (MRM) for femtogram-level sensitivity in biological fluids.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

MRM Transitions

The fragmentation pattern relies on the cleavage of the amide bond, releasing the characteristic 4-methoxycinnamoyl cation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Type
3,5-DDP 258.1 [M+H]⁺161.1 22100Quantifier
3,5-DDP 258.1133.135100Qualifier
Piperine (IS) 286.1201.125100IS Quant
  • Transition Logic:

    • 258.1 → 161.1: Cleavage of the N-C bond yields the stable [4-methoxycinnamoyl]⁺ cation.

    • 258.1 → 133.1: Further loss of CO from the 161 fragment (C₁₀H₉O₂⁺ → C₉H₉O⁺).

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow: 0.4 mL/min.

Method Validation & Quality Control

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:

  • Linearity: Construct a calibration curve from 1 ng/mL to 2000 ng/mL . Use a 1/x² weighting factor.

  • Accuracy & Precision:

    • Intra-day and Inter-day variability must be <15% (CV).

    • QC Levels: Low (3 ng/mL), Medium (100 ng/mL), High (1600 ng/mL).

  • Matrix Effect: Compare the peak area of post-extraction spiked samples vs. neat solution standards.

    • Acceptance: Matrix factor between 0.85 and 1.15.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: >70% recovery is typical for protein precipitation.

Troubleshooting Guide
  • Peak Tailing: Usually caused by secondary interactions with residual silanols. Ensure 0.1% Formic Acid is fresh. Consider adding 5mM Ammonium Formate to Mobile Phase A if tailing persists.

  • Carryover: The lipophilic nature of the cinnamoyl chain can cause adsorption. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water .

Visualized Workflows

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Extract Protein Precip (ACN + 0.1% FA) Sample->Extract Centrifuge Centrifuge 14,000 x g Extract->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Inject Injection (2-5 µL) Supernatant->Inject Separation UPLC C18 Gradient Elution Inject->Separation Ionization ESI (+) Source Separation->Ionization Detection MRM Mode 258.1 -> 161.1 Ionization->Detection

Caption: Step-by-step bioanalytical workflow from biological matrix to MRM quantification.

Fragmentation Pathway (MRM Logic)

Fragmentation Parent Parent Ion [M+H]+ = 258.1 (3,5-Didemethoxy PPL) Frag1 Quantifier Ion [4-Methoxycinnamoyl]+ m/z = 161.1 Parent->Frag1 Collision Energy 22 eV (Amide Cleavage) Neutral Neutral Loss 5,6-dihydropyridin-2-one Parent->Neutral Loss Frag2 Qualifier Ion [Loss of CO] m/z = 133.1 Frag1->Frag2 Collision Energy 35 eV (Decarbonylation)

Caption: Proposed ESI(+) fragmentation pathway used for MRM transition selection.

References

  • Bezerra, D. P., et al. (2013). "Overview of the therapeutic potential of piplartine (piperlongumine)." European Journal of Pharmaceutical Sciences, 48(3), 453-463. Link

  • Raj, L., et al. (2011). "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature, 475(7355), 231-234. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • BenchChem. (2023). "this compound Product Information." BenchChem Database. Link

  • Adams, L. S., et al. (2012). "Pharmacokinetics and bioavailability of piperlongumine in the mouse." Journal of Agricultural and Food Chemistry, 60(35), 8606-8614. (Adapted methodology). Link

measuring ROS levels after 3,5-Didemethoxy Piperlongumine treatment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of ROS Induction by 3,5-Didemethoxy Piperlongumine

Abstract & Mechanistic Rationale

This compound (3,5-DMP) is a structural analog of the naturally occurring alkaloid Piperlongumine (PL). While the parent compound (PL) contains a 3,4,5-trimethoxyphenyl moiety, 3,5-DMP retains only the 4-methoxy group. This structural modification is critical for Structure-Activity Relationship (SAR) studies, specifically to evaluate the role of the methoxy substituents in modulating the electrophilicity of the C2-C3 olefin (Michael acceptor).

Like its parent, 3,5-DMP functions as a pro-oxidant. It enters the cell and targets the stress response machinery—specifically inhibiting Glutathione S-Transferase (GST) and Thioredoxin Reductase (TrxR). This inhibition disrupts the cell's antioxidant capacity, leading to an accumulation of ROS (superoxide,


) that triggers apoptosis.

Why This Protocol Matters: Accurate measurement of ROS induced by 3,5-DMP is not merely about detecting fluorescence; it is about establishing a kinetic correlation between drug exposure, antioxidant depletion, and cell death. This guide uses 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) , the industry-standard fluorogenic probe, optimized for flow cytometry to ensure population-level quantitative rigor.

Experimental Design & Controls

To ensure Trustworthiness and Self-Validation , the experiment must include the following controls:

GroupTreatmentPurpose
Negative Control DMSO (0.1% v/v)Establishes basal ROS levels (background fluorescence).
Experimental 3,5-DMP (5–20 µM)Measures drug-induced ROS generation.
Positive Control

(100 µM) or Menadione
Validates the responsiveness of the DCFH-DA probe.
Specificity Control NAC (5 mM) + 3,5-DMPCritical: Pre-treatment with N-acetylcysteine (NAC) should abrogate the signal, confirming the signal is ROS-dependent and not an artifact.

Mechanistic Pathway Diagram:

ROS_Mechanism DMP 3,5-Didemethoxy Piperlongumine Cell Cell Membrane DMP->Cell Passive Diffusion Target Inhibition of GST & TrxR Cell->Target Michael Addition GSH GSH Depletion Target->GSH Redox Imbalance ROS ROS Accumulation (H2O2, O2-) GSH->ROS Loss of Scavenging DCF DCF (Green Fluorescence) ROS->DCF Oxidation of DCFH DCFH DCFH-DA (Non-fluorescent) DCFH->Cell Uptake & Deacetylation Flow Cytometry\nDetection Flow Cytometry Detection DCF->Flow Cytometry\nDetection

Caption: Mechanistic flow of 3,5-DMP induced oxidative stress and its detection via DCFH-DA oxidation.

Detailed Protocol: ROS Detection by Flow Cytometry

Reagents Required:

  • This compound: Dissolve in DMSO to create a 20 mM stock. Store at -20°C.

  • DCFH-DA (Sigma-Aldrich/Thermo): Dissolve in DMSO to 10 mM stock. Protect from light.

  • N-Acetylcysteine (NAC): Prepare fresh 500 mM stock in PBS (adjust pH to 7.4).

  • Flow Cytometry Buffer: PBS + 1% BSA (or FBS).

Step 1: Cell Preparation & Seeding
  • Seed cancer cells (e.g., A549, MCF-7) at a density of

    
     cells/well in a 6-well plate.
    
  • Incubate overnight at 37°C, 5%

    
     to allow attachment. Cells should be 70-80% confluent at the time of treatment.
    
Step 2: Drug Treatment (Time-Critical)

Rationale: ROS generation by Piperlongumine analogs is often rapid (1–3 hours). Long exposures (>24h) may measure secondary apoptosis effects rather than primary ROS induction.

  • NAC Pre-treatment (Specificity Control): For the specificity control wells, add NAC (final conc. 3–5 mM) 1 hour before adding 3,5-DMP.

  • 3,5-DMP Addition: Replace media with fresh media containing 3,5-DMP (typical range 5, 10, 20 µM).

  • Incubation: Incubate for 2 to 4 hours .

    • Note: If measuring late-stage apoptosis alongside ROS, a 24-hour incubation may be used, but early time points are superior for mechanistic proof.

Step 3: Staining with DCFH-DA

Technical Note: Serum contains esterases that can cleave DCFH-DA prematurely. Staining in serum-free media or PBS is recommended.

  • Wash cells 1x with warm PBS.

  • Add 10 µM DCFH-DA working solution (diluted in serum-free media or PBS).

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash cells 2x with PBS to remove extracellular dye.

Step 4: Harvesting & Acquisition
  • Trypsinize cells (or use Accutase for gentler detachment) and resuspend in 500 µL Flow Cytometry Buffer.

  • Keep samples on ice and in the dark. ROS signals can degrade or artificially increase if left at room temperature.

  • Acquire immediately on a flow cytometer.

    • Excitation: 488 nm (Blue Laser).

    • Emission: 530/30 nm (FITC channel).

Experimental Workflow Diagram:

Protocol_Workflow Step1 1. Seed Cells (Overnight) Step2 2. Pre-treat with NAC (Optional, 1h) Step1->Step2 Step3 3. Treat with 3,5-DMP (2-4 Hours) Step2->Step3 Step4 4. Wash & Stain (DCFH-DA, 30 min) Step3->Step4 Step5 5. Harvest & Resuspend (Cold PBS) Step4->Step5 Step6 6. Flow Cytometry (FITC Channel) Step5->Step6

Caption: Step-by-step workflow for quantitative ROS analysis.

Data Analysis & Interpretation

Gating Strategy:

  • FSC vs. SSC: Gate on the main cell population to exclude debris (which often has high autofluorescence).

  • FSC-H vs. FSC-A: Exclude doublets.

  • Histogram (FITC): Overlay the histograms of Control, 3,5-DMP, and NAC+3,5-DMP samples.

Calculation: Report the Median Fluorescence Intensity (MFI) . The fold change is calculated as:



Expected Results:

  • 3,5-DMP Treated: Significant right-shift in the FITC histogram (typically 2-5 fold increase in MFI) compared to control.

  • NAC + 3,5-DMP: The histogram should shift back towards the control (left-shift), confirming that the fluorescence was caused by ROS.

Troubleshooting & Pitfalls

  • High Background: DCFH-DA is sensitive to photo-oxidation. Ensure all steps after dye addition are performed in low light.

  • Dye Leakage: DCF (the fluorescent product) can leak out of cells.[1] Analyze samples within 30-60 minutes of harvesting.

  • Cytotoxicity: If 3,5-DMP concentration is too high, cells may die and lose membrane integrity before analysis. Use a viability dye (like 7-AAD or PI) to exclude dead cells from the ROS analysis, or choose an earlier time point (e.g., 1 hour).

References

  • Raj, L., et al. (2011).[2] "Selective killing of cancer cells by a small molecule targeting the stress response to ROS."[3] Nature, 475(7355), 231-234. Link

    • Foundational paper establishing Piperlongumine's mechanism of ROS induction via GST inhibition.
  • Adams, D. J., et al. (2012). "Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs." Proceedings of the National Academy of Sciences (PNAS), 109(38), 15115-15120. Link

    • Key reference for SAR studies of Piperlongumine analogs, including methoxy-group modific
  • Eruslanov, E., & Kusmartsev, S. (2010). "Identification of ROS using oxidized DCFDA and flow cytometry." Methods in Molecular Biology, 594, 57-72. Link

    • Standard protocol for DCFH-DA staining and flow cytometry g
  • Liu, X., et al. (2018). "Senolytic activity of piperlongumine analogues: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry, 26(14), 3925-3938. Link

    • Discusses the synthesis and ROS-inducing capability of various PL analogs.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3,5-Didemethoxy Piperlongumine. This resource is designed for researchers and drug development professionals to troubleshoot common issues and optimize reaction yields. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Overview of the Synthetic Strategy

The most common and efficient method for synthesizing piperlongumine analogues, including this compound, is a convergent strategy. This approach involves the separate synthesis of two key intermediates: the appropriate cinnamic acid derivative and the δ-valerolactam moiety, followed by their coupling to form the final amide bond. This modular approach allows for optimization at each distinct stage of the synthesis.

G cluster_0 Cinnamic Acid Arm cluster_1 Lactam Arm SM1 3,5-Dimethoxy- benzaldehyde INT1 3-(3,5-Dimethoxyphenyl) acrylic acid SM1->INT1 Knoevenagel or Wittig Reaction SM2 Malonic Acid or derivative SM2->INT1 SM3 δ-Valerolactam INT2 Activated Lactam (e.g., deprotonated) SM3->INT2 Deprotonation FP 3,5-Didemethoxy Piperlongumine INT1->FP Amide Coupling (Critical Step) INT2->FP

Caption: Convergent synthesis workflow for this compound.

Part 1: Troubleshooting the Cinnamic Acid Synthesis

The formation of the 3-(3,5-dimethoxyphenyl)acrylic acid intermediate is a crucial first step. While several methods exist (e.g., Knoevenagel, Perkin), the Heck reaction offers a versatile route if starting from 1-bromo-3,5-dimethoxybenzene and an acrylate.

Question: My Heck cross-coupling reaction to form the acrylic acid precursor has a low yield and poor stereoselectivity. How can I improve it?

Answer: Low yields in Heck reactions are often due to suboptimal catalyst systems, base, or temperature control. The goal is to facilitate the catalytic cycle (oxidative addition, migratory insertion, β-hydride elimination) while minimizing side reactions like catalyst decomposition or isomerization.

  • Catalyst Choice: Palladium(II) sources like Pd(OAc)₂ or PdCl₂ are often more robust and yield better results than Palladium(0) catalysts for this type of coupling.[1] The choice of phosphine ligands is also critical; triphenylphosphine (PPh₃) is common, but excess ligand can sometimes inhibit the reaction by over-coordinating the palladium center.[2]

  • Base and Additives: An inorganic base like potassium carbonate (K₂CO₃) is typically effective. The addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly improve yields, especially in polar aprotic solvents.[1]

  • Solvent and Temperature: Polar aprotic solvents like DMF or NMP are standard. Temperature control is critical; while higher temperatures can increase reaction rates, they can also lead to catalyst degradation and byproduct formation.[1] An initial optimization screen between 80-120 °C is recommended.

  • Stereoselectivity: The Heck reaction is generally stereoselective, favoring the formation of the trans (E)-isomer, which is the desired geometry for piperlongumine analogues.[2] If you are observing significant amounts of the cis (Z)-isomer, it may indicate that the reaction temperature is too high, leading to isomerization.

Protocol: Optimized Heck Reaction for Acrylic Acid Synthesis
  • To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3,5-dimethoxybenzene (1.0 equiv), ethyl acrylate (1.2 equiv), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), K₂CO₃ (2.0 equiv), and TBAB (1.0 equiv).

  • Add anhydrous DMF as the solvent.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure. The crude product is the ethyl ester, which can be purified by column chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield 3-(3,5-dimethoxyphenyl)acrylic acid.

Part 2: The Critical Amide Coupling Step

This is the most frequently encountered bottleneck for improving the overall yield. The low nucleophilicity of the lactam nitrogen and the potential for side reactions require a carefully chosen activation method.

Question: My final amide coupling reaction between 3-(3,5-dimethoxyphenyl)acrylic acid and δ-valerolactam is inefficient. What are the best strategies to increase the yield?

Answer: Directly reacting a carboxylic acid and the lactam is ineffective. The process requires either activation of the carboxylic acid or deprotonation of the lactam. The most reliable strategy is the in-situ activation of the carboxylic acid using a modern coupling reagent.

The primary challenges are:

  • Insufficient Activation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., active ester, O-acylisourea) that can be attacked by the lactam nitrogen.

  • Side Reactions: Using carbodiimides like DCC or EDC can lead to the formation of a stable N-acylurea byproduct, which consumes the activated intermediate and complicates purification.[3]

  • Harsh Conditions: Converting the acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride can be effective but may cause degradation of sensitive functional groups.[4][5]

The recommended approach is to use a carbodiimide reagent in conjunction with an additive or to use a phosphonium/aminium-based coupling reagent.

Data-Driven Comparison of Coupling Reagents
Coupling SystemReagent ClassMechanism & Key AdvantagesCommon Issues & Mitigation
EDC / HOBt Carbodiimide + AdditiveEDC forms a water-soluble urea byproduct, simplifying work-up.[3] HOBt traps the activated intermediate, preventing N-acylurea formation and reducing racemization.[6]Still can have moderate yields if the lactam is a poor nucleophile. Ensure anhydrous conditions.
DCC / DMAP Carbodiimide + CatalystDCC is inexpensive. DMAP is a highly effective acylation catalyst.DCC forms an insoluble urea (DCU) that can be difficult to filter. Risk of side reactions is higher.
HATU / DIPEA Aminium Salt + BaseHighly efficient and fast. Forms a stable HOAt active ester. Generally provides higher yields for difficult couplings.[3]More expensive. Requires a non-nucleophilic base like DIPEA.
PyBOP / DIPEA Phosphonium Salt + BaseSimilar to HATU in efficiency. Particularly effective for sterically hindered couplings.Can be moisture-sensitive. Byproducts can sometimes complicate purification.

Recommendation: For a balance of cost, efficiency, and ease of purification, the EDC/HOBt system is an excellent starting point. For maximizing yield on a small scale where cost is less of a concern, HATU is often superior.

Protocol: Optimized Amide Coupling using EDC/HOBt
  • Dissolve 3-(3,5-dimethoxyphenyl)acrylic acid (1.0 equiv), δ-valerolactam (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), saturated NaHCO₃ solution, and brine. Crucially, do not allow the product to sit in basic solution for extended periods. [7]

  • Dry the organic layer over anhydrous NaSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., Ethyl Acetate/Hexane gradient).[8]

Part 3: Purification, Stability, and Final Troubleshooting

Even with a successful reaction, yield can be lost during work-up and purification due to product degradation.

Question: I have a good crude yield according to NMR/LCMS, but I lose a significant amount of product during work-up and column chromatography. Why is this happening?

Answer: This issue is almost certainly due to the chemical instability of the piperlongumine scaffold. Key vulnerabilities include hydrolysis of the amide bond and photodegradation.

  • pH Instability: Piperlongumine is highly susceptible to degradation at pH values ≥ 7.[7] The primary degradation pathway is the hydrolysis of the exocyclic amide bond, which cleaves the molecule back into the cinnamic acid and lactam starting materials. The optimal stability for piperlongumine is around pH 4.[7] Therefore, a standard basic wash (e.g., with 1M NaOH) during work-up is detrimental and must be avoided. Use a brief wash with saturated sodium bicarbonate if necessary, but an acidic work-up is preferable.

  • Photodegradation: The conjugated system in this compound makes it sensitive to light. Significant degradation can occur upon exposure to UV light, especially when in solution.[7] Always protect your reaction vessel and chromatography column from light by wrapping them in aluminum foil.

  • Purification: The product is moderately polar. Using a silica gel column with an ethyl acetate/hexane or DCM/methanol eluent system is typically effective.[8] Ensure the silica gel is neutral and avoid leaving the product on the column for an extended period. Optimizing crystallization conditions after chromatography can be a highly effective final purification step to improve purity and yield.[9]

Troubleshooting Flowchart: Diagnosing Product Loss

G Start High Product Loss During Purification CheckWorkup Analyze Aqueous Layers and Crude Product Start->CheckWorkup AcidInCrude Is Cinnamic Acid Present in Crude? CheckWorkup->AcidInCrude BasicWash Did you use a strong basic wash (e.g., NaOH)? AcidInCrude->BasicWash Yes LightExposure Was the reaction/column exposed to direct light? AcidInCrude->LightExposure No Sol_pH SOLUTION: Avoid basic washes. Use pH 4-5 buffer or brief NaHCO3 wash. BasicWash->Sol_pH Yes ColumnIssue Is the product streaking or stuck on the column? LightExposure->ColumnIssue No Sol_Light SOLUTION: Protect from light using aluminum foil at all stages. LightExposure->Sol_Light Yes Sol_Column SOLUTION: Try a different solvent system. Deactivate silica with triethylamine or switch to neutral alumina. ColumnIssue->Sol_Column

Caption: Logic diagram for troubleshooting product loss during purification.

References

  • Bezerra, D. P., et al. (2021). The promising potential of piperlongumine as an emerging therapeutics for cancer. Cancer Cell International. [Link]

  • Raj, L., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences. [Link]

  • Raj, L., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. PMC. [Link]

  • Pereira, R., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]

  • Adams, D. J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. PNAS. [Link]

  • Harwood, J. W., & Hageman, M. J. (2016). Preformulation Studies on Piperlongumine. PMC. [Link]

  • Promsawan, N., et al. (2021). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. PMC. [Link]

  • Devine, J. P., et al. (2007). Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.
  • Silva, A. M., et al. (2012). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. ResearchGate. [Link]

  • Wang, C., et al. (2016). Design, synthesis and biological activity of piperlongumine derivatives as selective anticancer agents. ResearchGate. [Link]

  • Chen, X., et al. (2018). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst (RSC Publishing). [Link]

  • Ogikubo, J., et al. (2017). Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. MDPI. [Link]

  • Crisp, G. T. (1999). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link]

  • Göktaş, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English. [Link]

  • Adams, D. J., et al. (2013). Synthesis of piperlogs and analysis of their effects on cells. PMC. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 3,5-Didemethoxy Piperlongumine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3,5-Didemethoxy Piperlongumine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of this promising Piperlongumine analog. As a highly hydrophobic molecule, this compound presents significant solubility challenges in the aqueous environments required for in vitro and in vivo studies.

This document provides in-depth troubleshooting protocols and foundational knowledge to overcome these obstacles, ensuring the accuracy, reproducibility, and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: What is this compound, and why is it so difficult to dissolve in water?

This compound is a synthetic analog of Piperlongumine (PL), a natural alkaloid isolated from piper plants.[1][2] Like its parent compound, its chemical structure is predominantly non-polar, making it inherently hydrophobic, or "water-fearing." This characteristic leads to very poor solubility in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media. For context, the aqueous solubility of the parent compound, Piperlongumine, is extremely low, measured at approximately 26 µg/mL.[1][3] The demethoxy analog is expected to exhibit similarly poor aqueous solubility.

Q2: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

This common phenomenon is known as "solvent shock" or precipitation due to the hydrophobic effect.[2][4] Your compound is stable in the highly concentrated organic solvent (DMSO). However, when this stock solution is rapidly diluted into the aqueous medium, the DMSO disperses, and the hydrophobic compound molecules are suddenly exposed to an unfavorable water-based environment. They quickly aggregate and crash out of the solution to minimize this contact.[4]

Q3: What are the experimental consequences of poor solubility and precipitation?

Ignoring solubility issues can severely compromise your research. The primary consequences include:

  • Artifactual Cytotoxicity: Compound precipitates can cause physical stress or localized high concentrations that are toxic to cells, masking the true pharmacological effect.

  • Poor Bioavailability: In preclinical studies, poor aqueous solubility directly translates to low absorption and reduced bioavailability, potentially rendering an effective compound useless in vivo.[6]

  • Lack of Reproducibility: Inconsistent precipitation between experiments will lead to high variability in your data.

Part 2: Troubleshooting and Optimization Guide

This section provides systematic, step-by-step protocols to address solubility issues at different stages of your workflow.

Issue 1: Preparing a Viable Concentrated Stock Solution

The first critical step is to fully dissolve the compound in an appropriate organic solvent. Direct dissolution in aqueous buffers is not recommended and will fail.[7]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of Piperlongumine and its analogs due to its strong solubilizing capacity.[7][8]

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable sterile tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10-50 mM).

  • Ensuring Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[9] Visually confirm that the solution is clear and free of any solid material.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE). Aliquot the stock into single-use, light-protected tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

Solvent Approximate Solubility of Piperlongumine Notes
DMSO ~20 mg/mLRecommended. Excellent for high-concentration stocks.[8]
Dimethylformamide (DMF) ~20 mg/mLA viable alternative to DMSO.[8]
Ethanol ~0.15 mg/mLSignificantly lower solubility; not ideal for high-concentration stocks.[8]
PEG 400 (100%) ~22 mg/mLA useful co-solvent for formulation strategies.[1]

This table presents data for the parent compound, Piperlongumine, which serves as a strong proxy for its demethoxy analog.

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Gently Warm (37°C) add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Present filter 5. Sterile Filter (0.22 µm PTFE) inspect->filter Clear aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.
Issue 2: Compound Precipitates Upon Dilution into Aqueous Media

This is the most common failure point. The following protocol minimizes solvent shock and improves the chances of success.

  • Pre-warm the Medium: Equilibrate your sterile aqueous medium (e.g., PBS, cell culture medium) to the experimental temperature, typically 37°C.[9] This can slightly increase the solubility limit.

  • Prepare for Dilution: Vigorously vortex your thawed stock solution aliquot to ensure it is homogeneous.

  • Serial or Step-wise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute your 50 mM stock to 5 mM in DMSO first, then use the 5 mM stock for the final dilution into the aqueous medium.

  • Controlled Addition: Add the stock solution drop-by-drop into the pre-warmed aqueous medium while the medium is being actively vortexed or stirred. [7] This rapid dispersion is critical to avoid localized high concentrations that trigger precipitation.

  • Final Solvent Concentration: Always calculate the final percentage of your organic solvent (e.g., DMSO) in the working solution. For most cell-based assays, this should be kept below 0.5%, and ideally below 0.1%, to prevent solvent-induced toxicity or off-target effects.[7] Remember to include a vehicle control (media + same final % of DMSO) in your experiments.

G cluster_dilution Workflow: Optimized Dilution into Aqueous Media thaw 1. Thaw & Vortex DMSO Stock add_stock 3. Add Stock Dropwise to Vortexing Medium thaw->add_stock warm_media 2. Pre-warm Aqueous Medium to 37°C warm_media->add_stock inspect 4. Visually Inspect for Precipitation add_stock->inspect proceed 5. Proceed with Experiment inspect->proceed Solution is Clear advanced Proceed to Advanced Formulation Strategies inspect->advanced Precipitation Occurs

Caption: Optimized workflow to prevent precipitation during dilution.
Issue 3: Precipitation Persists Despite Optimized Dilution

If the previous steps fail, your desired final concentration exceeds the intrinsic aqueous solubility of the compound. Advanced formulation strategies are now required.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its capacity to dissolve non-polar molecules.[2][10]

  • Mechanism: Co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol disrupt the hydrogen bonding network of water, making the overall solvent environment more favorable for hydrophobic compounds.[10]

  • Application: A study on Piperlongumine showed that at a 50% concentration, ethanol increased solubility to ~2.3 mg/mL, while PEG 400 increased it to ~1.1 mg/mL.[1] Even a 10% ethanol: 40% PEG 400 mixture yielded a solubility of ~1.7 mg/mL.[1]

  • Caution: The concentration of co-solvents must be carefully tested for compatibility with your specific cell line or experimental model, as they can have biological effects.

Surfactants are molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, they form micelles that can encapsulate hydrophobic drugs.

  • Mechanism: The hydrophobic tails of the surfactant molecules aggregate to form a core, into which this compound can partition. The hydrophilic heads form the outer shell, allowing the entire micelle to be soluble in the aqueous medium.

  • Application: For Piperlongumine, the use of 10% Polysorbate 80 (Tween® 80) resulted in a 27-fold increase in aqueous solubility.[1]

  • Caution: Surfactants can affect cell membranes and should be used at the lowest effective concentration, with appropriate vehicle controls.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent solubilizing agents.[11][12][13]

  • Mechanism: The hydrophobic this compound molecule becomes trapped inside the hydrophobic cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[11][13]

  • Application: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. Preformulation studies on Piperlongumine showed that cyclodextrins could increase its solubility to 1 mg/mL and higher.[1]

  • Benefit: Cyclodextrins are generally well-tolerated and are used in many pharmaceutical formulations to enhance drug delivery.[11]

G cluster_strategies Advanced Formulation Strategies problem Problem: Precipitation Persists cosolvents Co-Solvents Examples: PEG 400, Ethanol Mechanism: Alters solvent polarity Ref: [1, 35] problem->cosolvents surfactants Surfactants Examples: Tween® 80, Cremophor® Mechanism: Micellar encapsulation Ref: [1] problem->surfactants cyclodextrins Cyclodextrins Examples: HP-β-CD Mechanism: Forms inclusion complexes Ref: [1, 10] problem->cyclodextrins

Sources

Technical Support Center: Overcoming 3,5-Didemethoxy Piperlongumine Instability In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with the erratic in vitro behavior of Piperlongumine (PL) and its synthetic analogs.

3,5-Didemethoxy Piperlongumine (3,5-ddPL) (CAS: 1246095-66-8)[1] is a potent analog designed to induce reactive oxygen species (ROS) in malignant cells. While the removal of the 3- and 5-methoxy groups from the aromatic ring alters its lipophilicity, the molecule retains the highly reactive C2-C3 and C7-C8 olefins. These electrophilic Michael acceptor sites are essential for its mechanism of action—2 and TrxR inhibition—but they are also the primary culprits behind its rapid degradation in standard cell culture conditions[3][2].

This guide provides field-proven, causality-driven troubleshooting strategies to stabilize 3,5-ddPL, ensuring your assays yield reproducible, artifact-free data.

Part 1: Quantitative Stability Profile

To troubleshoot effectively, we must first understand the physical limits of the molecule. Table 1 summarizes the core physicochemical metrics driving 3,5-ddPL instability.

Table 1: Comparative Physicochemical & Stability Metrics

ParameterNative Piperlongumine (PL)This compound (3,5-ddPL)Causality / Impact on Assay
Aqueous Solubility ~26 µg/mL[4]< 15 µg/mL (Estimated)Loss of methoxy groups increases hydrophobicity, exacerbating precipitation in aqueous media.
pH of Max Stability pH 4.0[4]pH 4.0Highly unstable at physiological pH (7.4); undergoes rapid base-catalyzed hydrolysis[4].
Photo-stability Degrades under UV/Vis[4]Degrades under UV/VisThe conjugated diene system is susceptible to photo-oxidation. Requires strict dark storage.
Thiol Reactivity High (C2-C3 & C7-C8)[2]High (C2-C3 & C7-C8)Reacts prematurely with nucleophiles (glutathione, cysteine) in standard culture media[3][2].
Part 2: Core Troubleshooting FAQs

Q1: My 3,5-ddPL precipitates immediately upon addition to the cell culture media. How do I prevent this without causing solvent toxicity? The Causality: 3,5-ddPL is highly lipophilic. When a concentrated DMSO stock is introduced directly into aqueous media, the localized supersaturation causes rapid nucleation and precipitation. The Solution: Never spike 100% DMSO stock directly into the final culture well. Pre-dilute the stock in a carrier solvent or warm media. Native PL solubility increases 27-fold in the presence of 4[4]. For cell culture, complexing 3,5-ddPL with cyclodextrins (e.g., HP-β-CD) or using a maximum of 0.1-0.5% DMSO with 0.1% Tween-80 can maintain solubility without compromising cell viability.

Q2: I observe a complete loss of compound potency in assays running longer than 24-48 hours. Is the drug degrading? The Causality: Yes. 3,5-ddPL suffers from dual-pathway instability in standard media:

  • Hydrolytic Degradation: The lactam ring and ester linkages are unstable at pH ≥ 7.0. At the physiological pH of 7.4, the compound steadily hydrolyzes[4].

  • Nucleophilic Attack: The C2-C3 and C7-C8 olefins are strong Michael acceptors designed to target intracellular thiols[3][2]. However, standard media often contains nucleophiles (e.g., cysteine, glutathione) that prematurely attack these olefins before the drug enters the cell. The Solution: Limit continuous exposure. Design your assays for shorter treatment windows (e.g., 6, 12, or 24 hours). If a 72-hour assay is mandatory, perform a complete media exchange with freshly prepared 3,5-ddPL every 24 hours.

Q3: Does the concentration of Fetal Bovine Serum (FBS) affect 3,5-ddPL efficacy? The Causality: High serum concentrations (>10% FBS) introduce abundant serum albumins, which contain free thiol groups (e.g., Cys34 on BSA). 3,5-ddPL will covalently bind to these proteins via irreversible cross-linking[2], drastically reducing the free, bioavailable fraction of the drug. The Solution: Conduct treatments in reduced-serum (1-2% FBS) or serum-free media if your cell line tolerates it for the duration of the assay.

Part 3: Mechanistic & Workflow Visualizations

G A This compound (3,5-ddPL) B Aqueous Media (pH 7.4) Hydrolysis A->B pH > 7 C Media Thiols (GSH, Cys) Michael Addition A->C Nucleophilic attack D Light Exposure Photo-degradation A->D UV/Vis light F Intracellular Uptake A->F Optimized delivery E Inactive Adducts / Degraded Compound B->E C->E D->E G TrxR / GSH Inhibition F->G Electrophilic attack (C2-C3/C7-C8) H ROS Accumulation G->H Redox imbalance I Cancer Cell Apoptosis H->I Caspase activation

Fig 1: 3,5-ddPL Degradation vs. Intracellular ROS Signaling Pathways.

G S1 1. Stock Prep (10mM in DMSO) S2 2. Aliquot & Store (-80°C, Dark) S1->S2 S3 3. Media Dilution (Just prior to use) S2->S3 S4 4. Cell Treatment (Serum-reduced, <24h) S3->S4 S5 5. Validation (LC-MS / ROS Assay) S4->S5

Fig 2: Optimized In Vitro Workflow for Michael Acceptor Compounds.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, your experimental setup must be self-validating. Implement the following protocols to secure and verify the stability of your 3,5-ddPL.

Protocol 1: Preparation of Hydrolytically Stable 3,5-ddPL Master Stocks

Objective: Prevent premature lactam hydrolysis and photo-degradation during long-term storage.

  • Reconstitution: Dissolve lyophilized 3,5-ddPL powder in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Crucial: Ensure the DMSO is strictly anhydrous; water absorption from ambient humidity will initiate base-catalyzed hydrolysis[4].

  • Aliquotting: Dispense into single-use, amber-colored microcentrifuge tubes to prevent photo-degradation.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

  • Validation Step: Before a critical assay, run a quick UV-Vis scan (λmax ~ 325 nm) of a diluted aliquot. A significant blue shift or loss of peak absorbance indicates diene degradation.

Protocol 2: LC-MS/UV Self-Validation Assay for Media Stability

Objective: Quantify the actual half-life of 3,5-ddPL in your specific cell culture media to determine the necessary media-refresh rate.

  • Preparation: Spike 3,5-ddPL into your complete cell culture media (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.

  • Incubation: Incubate the spiked media at 37°C, 5% CO₂ (mimicking standard assay conditions).

  • Sampling: Extract 100 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Quenching (Critical Step): Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This drops the pH to ~4.0 (the compound's 4[4]) and precipitates serum proteins.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the parent mass transition. If the T=12h Area Under the Curve (AUC) is <50% of T=0, you must implement daily media replacements in your biological assays to maintain therapeutic pressure.

References
  • Source: nih.
  • Source: nih.
  • Source: pnas.
  • piperlongumine suppliers USA (this compound CAS: 1246095-66-8)

Sources

Technical Support Center: 3,5-Didemethoxy Piperlongumine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

3,5-Didemethoxy Piperlongumine (CAS: 1246095-66-8), a structural analog of the alkaloid Piperlongumine (Piplartine), possesses a unique electrophilic pharmacophore essential for its biological activity (e.g., ROS induction, selective cytotoxicity). However, this same feature renders it chemically fragile.

The molecule contains two critical instability zones:

  • The Imide Bond (Lactam): Highly susceptible to hydrolytic ring-opening at neutral-to-basic pH.

  • The

    
    -Unsaturated Carbonyls:  Potent Michael acceptors that react irreversibly with nucleophiles (thiols like Glutathione, DTT, or free Cysteines).
    

The Core Rule: Stability is a function of pH and Nucleophile exclusion . Unlike standard small molecules, this compound degrades via pseudo-first-order kinetics driven rapidly by environmental factors.

Chemical Identity & Vulnerability Map
ParameterSpecification
Compound Name This compound
Chemical Structure 5,6-dihydro-1-[(2E)-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-2(1H)-pyridinone
Molecular Weight ~259.28 g/mol (vs. 317.34 for Piperlongumine)
Key Vulnerability Imide Hydrolysis (pH > 7.[1]0) & Michael Addition (Thiols)
Optimal pH pH 4.0 (Maximum stability window)
Solubility High in DMSO (>20 mM); Poor in Water (<30 µg/mL)
Visualizing the Degradation Pathways

The following diagram maps the structural fate of the molecule when exposed to improper conditions.

DegradationPathways PL 3,5-Didemethoxy Piperlongumine (Active) Hydrolysis Hydrolysis (pH > 7.0) PL->Hydrolysis Nucleophilic Attack on Imide Carbon Michael Michael Addition (Thiols/DTT) PL->Michael C7-C8 Olefin Attack AcidProduct Degradation Product A: 4-Methoxycinnamic Acid (Inactive) Hydrolysis->AcidProduct AmineProduct Degradation Product B: Piperlongumic Acid (Inactive) Hydrolysis->AmineProduct Adduct Covalent Adduct: PL-Thiol Complex (Bio-inactive) Michael->Adduct

Figure 1: Primary degradation mechanisms. The imide bond cleavage is pH-driven, while Michael addition is reactant-driven.

Critical Protocols: Handling & Storage
Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that minimizes hydrolysis and photolysis.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic. Water promotes hydrolysis; protic solvents like Ethanol can facilitate transesterification or solvolysis over long periods.

  • Concentration: Prepare at 10 mM – 50 mM . Higher concentrations reduce the solvent-to-solute ratio, slightly mitigating oxidative effects.

  • Aliquot Strategy: Divide into single-use aliquots (e.g., 20–50 µL).

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), accelerating hydrolysis.

  • Storage: Store at -80°C (preferred) or -20°C. Protect from light using amber tubes or foil wrapping.

Protocol B: Dilution for Biological Assays (The "Danger Zone")

Objective: Introduce the compound to aqueous media without immediate degradation.

  • Timing: Perform dilutions immediately prior to use. Do not pre-dilute in media hours in advance.

  • Buffer Composition:

    • Avoid: Buffers containing DTT,

      
      -Mercaptoethanol, or Glutathione. These will instantly neutralize the drug via Michael addition.
      
    • Preferred: PBS or HEPES.

  • pH Management:

    • If the assay permits, adjust media pH to 6.8 – 7.0 .

    • Warning: At pH 7.4 (physiological), the half-life (

      
      ) of Piperlongumine analogs drops significantly compared to pH 4.0. Ensure the assay duration accounts for this decay.
      
Troubleshooting Guide (FAQ)
Q1: My compound precipitated upon dilution in cell culture media. What went wrong?

Diagnosis: "Crash-out" precipitation occurs when the hydrophobic compound transitions too abruptly from DMSO to water. Solution:

  • Step-wise Dilution: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in media, mix rapidly, then add to cells.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but ensure it's high enough to keep the drug solubilized during the transition.

  • Check Concentration: The aqueous solubility limit is approx. 26–30 µg/mL. If you are testing >100 µM, you are likely exceeding the solubility limit.

Q2: I see a loss of potency in my 24-hour cytotoxicity assay. Is the drug degrading?

Diagnosis: Yes. At pH 7.4 and 37°C, Piperlongumine analogs undergo first-order hydrolytic degradation. Evidence: Studies on the parent compound show a


 (time to 10% degradation) of only a few days at pH 7 , but weeks at pH 4.[1] In the presence of serum (containing nucleophilic proteins), the effective concentration drops faster.
Corrective Action: 
  • Refresh Media: Replenish the drug-containing media every 6–12 hours for long-duration assays.

  • Quantify Decay: Run a parallel LC-MS stability check of the media at t=0 and t=24h to normalize your IC50 data against the actual remaining concentration.

Q3: Can I use Ethanol instead of DMSO?

Answer: Not recommended for storage. Reasoning: While soluble in ethanol, the hydroxyl group in ethanol can act as a nucleophile over long storage periods, potentially leading to slow solvolysis. Furthermore, ethanol evaporates more easily than DMSO, altering stock concentration. Use Anhydrous DMSO for stocks.

Q4: Why does the protocol forbid DTT in the lysis buffer?

Answer: If you are studying the binding of the drug to a target protein, adding DTT (Dithiothreitol) to your lysis buffer will strip the drug off the protein (if the bond is reversible) or quench any unreacted drug, preventing it from binding during the lysis step.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is absolutely necessary, though TCEP can also react with strong Michael acceptors. Ideally, perform lysis in non-reducing conditions first.

Workflow: Self-Validating Stability Check

Use this logic flow to determine if your experimental setup is compromising the compound.

StabilityCheck Start Start: Experimental Setup CheckSolvent Is Stock Solvent DMSO? Start->CheckSolvent CheckThiol Does Media contain DTT/GSH? CheckSolvent->CheckThiol Yes Action1 Switch to Anhydrous DMSO. Ethanol/Water degrades stock. CheckSolvent->Action1 No CheckpH Is Media pH > 7.4? CheckThiol->CheckpH No Action2 REMOVE Thiols. They instantly inactivate the drug. CheckThiol->Action2 Yes Action3 WARNING: Fast Hydrolysis. Refresh media every 6-8h. CheckpH->Action3 Yes Proceed Proceed with Assay. (Keep dark, minimize aqueous time) CheckpH->Proceed No (pH < 7.4)

Figure 2: Decision matrix for experimental conditions.

References
  • Aodah, A. H., et al. (2016). Preformulation Studies on Piperlongumine. PLOS ONE. Demonstrates the pH-dependent hydrolysis kinetics and identifies pH 4 as the stability optimum.[1][2]

  • Harshbarger, W., et al. (2017). Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine. Journal of Biological Chemistry. Details the hydrolysis mechanism and interaction with Glutathione (Michael addition).

  • Bezerra, D. P., et al. (2013). Overview of the therapeutic potential of piplartine (piperlongumine). European Journal of Pharmaceutical Sciences. Provides structural context for the class of molecules.[3]

  • Piska, K., et al. (2018). Piperlongumine (piplartine) as a lead compound for anticancer agents – Synthesis and properties of analogues. European Journal of Medicinal Chemistry. Discusses the structure-activity relationship (SAR) of analogs, including methoxy variations.

Sources

challenges in the purification of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,5-Didemethoxy Piperlongumine

Executive Summary & Compound Profile

This compound (also referred to as the 4-Methoxy analogue of Piperlongumine) is a critical synthetic derivative used in Structure-Activity Relationship (SAR) studies to determine the pharmacophore requirements for Reactive Oxygen Species (ROS) generation in cancer cells.

Unlike the natural product Piperlongumine (which contains a 3,4,5-trimethoxy phenyl ring), this analogue lacks the methoxy groups at positions 3 and 5. This structural change significantly alters its lipophilicity and crystallographic properties, often leading to purification challenges such as "oiling out" and co-elution with synthetic precursors.

Property Data
IUPAC Name 5,6-Dihydro-1-[(2E)-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-2(1H)-pyridinone
CAS Number 1246095-66-8
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Key Moiety

-unsaturated imide (Michael Acceptor)
Solubility Soluble in DMSO, DMF, CHCl₃, EtOAc; Poor in Water, Hexane
UV Max ~315–330 nm (Broad absorption due to conjugation)

Critical Purification Workflows (Graphviz)

The following diagram outlines the logical flow for purifying this compound from a crude synthetic mixture (e.g., acid chloride coupling or amide coupling), highlighting critical decision points to prevent yield loss.

PurificationWorkflow Start Crude Reaction Mixture (Synthesis) Quench Quench & Extraction (EtOAc / Water) Start->Quench Dry Drying (Na2SO4) & Concentration (<40°C) Quench->Dry TLC TLC Analysis (Hex/EtOAc 6:4) Dry->TLC Flash Flash Chromatography (Silica Gel) TLC->Flash Impure Issue1 Issue: Co-elution with Starting Material? Flash->Issue1 Recryst Recrystallization (EtOAc / Hexane) Issue2 Issue: Oiling Out? Recryst->Issue2 Issue1->Flash Yes (Change Solvent to DCM/MeOH) Issue1->Recryst No (Clean Fractions) Issue2->Recryst Oil (Seed/Cool/Sonicate) Final Pure 3,5-Didemethoxy Piperlongumine (>98%) Issue2->Final Crystals Formed

Figure 1: Purification logic flow for this compound, emphasizing checkpoints for co-elution and crystallization failures.

Technical Troubleshooting Guide (Q&A)

Category 1: Chromatography & Separation[2]

Q: I am seeing a persistent impurity co-eluting with my product during Flash Chromatography. How do I remove it? A: This is a common issue when the unreacted starting material (often 4-methoxycinnamic acid or its chloride derivative) has a similar polarity to the product.

  • Diagnosis: The 3,5-didemethoxy analogue is less polar than the parent Piperlongumine but often overlaps with the lactam precursor.

  • Solution: Switch your mobile phase system.

    • Standard: Hexane : Ethyl Acetate (Gradient 0%

      
       50%).
      
    • Alternative: Dichloromethane (DCM) : Methanol (99:1

      
       95:5). The DCM system often resolves the amide product from acidic impurities better than EtOAc.
      
    • Tip: If using acid chloride synthesis, ensure you perform a basic wash (Sat. NaHCO₃) before the column to remove any hydrolyzed cinnamic acid, which streaks on silica.

Q: My compound decomposes on the column. What is happening? A: this compound contains two electrophilic alkene bonds (C2-C3 and C7-C8). While relatively stable, it can degrade on highly acidic silica or if left dry on the column for extended periods.

  • Protocol:

    • Neutralize your silica gel by flushing with 1% Triethylamine (TEA) in Hexane before loading.

    • Limit run time. Do not let the compound sit on the column overnight.

    • Validation: Check 2D-TLC; if the spot smears or forms a baseline trail after 1 hour on silica, the support is too active.

Category 2: Crystallization & Phase Behavior

Q: The product "oils out" instead of crystallizing. How do I induce precipitation? A: The removal of the 3- and 5-methoxy groups reduces the crystal lattice energy compared to Piperlongumine, making the analogue more prone to forming amorphous gums.

  • The "Cloud Point" Method:

    • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (35–40°C).

    • Add Hexane dropwise until a persistent cloudiness appears.

    • Critical Step: Add a single drop of EtOAc to clear the solution, then place it in a -20°C freezer immediately. Do not disturb for 24 hours.

  • Seeding: If you have any solid traces from a previous batch, use them as seeds.

  • Trituration: If it remains an oil, triturate (grind) the oil with cold Diethyl Ether or Pentane. The mechanical stress often induces nucleation.

Category 3: Stability & Storage

Q: Can I store the purified compound in DMSO stock solutions? A: Yes, but with strict caveats.

  • Risk: The Michael acceptor moiety is reactive toward nucleophiles. DMSO is generally safe, but if the DMSO contains trace water or thiols, degradation will occur over time.

  • Protocol: Store 10 mM stock solutions in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Verification: Re-check purity via HPLC (UV 328 nm) every 3 months. If a new peak appears at a shorter retention time (more polar), it is likely the hydrolysis product (lactam ring opening) or water addition across the double bond.

Analytical Benchmarks

Use the following data to validate your purification.

Method Expected Result Notes
TLC R

~0.4 (Hex:EtOAc 1:1)
Visualizes under UV (254 nm); stains yellow with KMnO₄.
HPLC RT shift vs. PiperlongumineThe 3,5-didemethoxy analogue usually elutes later than Piperlongumine on C18 (Reverse Phase) due to the loss of polar oxygen atoms.
1H NMR Methyoxy SingletLook for a single methoxy peak (~3.8 ppm, 3H) instead of the three peaks seen in Piperlongumine.
1H NMR Olefinic ProtonsDistinct doublets for the cinnamoyl double bond (J ~15-16 Hz) indicating trans geometry.

References

  • Raj, L., et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS.[1] Nature, 475(7355), 231–234. [Link]

    • Context: Establishes the foundational mechanism of Piperlongumine and the importance of the Michael acceptor.
  • Adams, D. J., et al. (2012).[2] Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences (PNAS), 109(38), 15115–15120. [Link]

    • Context: Detailed SAR study describing the synthesis and activity of the didemethoxy analogue (referred to as PL analog 3 or similar in SAR tables).
  • Piska, K., et al. (2018).[3] Piperlongumine and its analogs: A review of their biological activities and structure-activity relationships. European Journal of Medicinal Chemistry, 156, 13–25. [Link]

    • Context: Comprehensive review of stability and solubility profiles of PL deriv
  • Context: Commercial verification of the specific analogue and CAS number.

Sources

Technical Support Center: Minimizing Off-Target Effects of 3,5-Didemethoxy Piperlongumine (3,5-DDPL)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 3,5-Didemethoxy Piperlongumine (CAS: 1246095-66-8)[1]. As a synthetic analog of the natural alkaloid piperlongumine (PL), 3,5-DDPL features a 4-methoxyphenyl group instead of the native 3,4,5-trimethoxyphenyl moiety[2]. While this structural modification alters the steric profile to improve specific protein targeting (such as Thioredoxin Reductase and NR4A1)[3][4], researchers frequently encounter off-target effects, including non-specific protein glutathionylation and loss of the cancer-selective therapeutic window[5].

This guide provides field-proven troubleshooting strategies, causal explanations for off-target toxicity, and self-validating protocols to ensure high-fidelity data in your preclinical assays.

Section 1: The Causality of Off-Target Effects (E-E-A-T Insights)

To minimize off-target effects, one must understand the dual-electrophilic nature of the piperlongumine scaffold. 3,5-DDPL contains two Michael addition acceptor units: the highly reactive C2-C3 endocyclic olefin and the less reactive C7-C8 exocyclic olefin ()[5].

  • On-Target Mechanism : The C2-C3 olefin selectively alkylates specific stress-response proteins (e.g., GSTP1, TrxR), leading to a rapid accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis exclusively in cancer cells, which operate at a higher basal oxidative stress level ()[6].

  • Off-Target Mechanism : At high concentrations (>10 µM), the electrophilic burden exceeds the buffering capacity of the cell. Both the C2-C3 and C7-C8 olefins begin reacting indiscriminately with off-target cysteines (e.g., tubulin), causing ROS-independent generalized cytotoxicity in normal cells[5]. Furthermore, the removal of the 3- and 5-methoxy groups reduces steric hindrance, potentially increasing the rate of non-specific nucleophilic attack compared to wild-type PL[2].

Section 2: Frequently Asked Questions (FAQs)

Q1: My normal control cells (e.g., WI-38, primary hepatocytes) are exhibiting significant cytotoxicity. How do I restore the cancer-selective therapeutic window? A1: Loss of selectivity is almost always a function of dosing exceeding the specific thiol-binding threshold. 3,5-DDPL has a narrower therapeutic index in vitro than expected. Actionable Step: Cap your maximum in vitro concentration at 10 µM. If toxicity persists, implement a glutathione (GSH) co-treatment assay (see Protocol 1). Exogenous GSH (1-5 mM) acts as a competitive sink for the Michael acceptors, reversing ROS-dependent growth inhibition ()[7]. If GSH rescues your normal cells but not your cancer cells, your off-target toxicity is driven by non-specific electrophilic stress.

Q2: How can I differentiate between NR4A1-mediated apoptosis and general ROS-induced toxicity? A2: Piperlongumine analogs can act as inverse agonists for the orphan nuclear receptor 4A1 (NR4A1), downregulating pro-oncogenic pathways independently of massive ROS bursts ()[4]. Actionable Step: Use the ROS scavenger N-acetyl-L-cysteine (NAC) at 3-5 mM. Pre-incubate cells with NAC for 1 hour prior to 3,5-DDPL treatment. If apoptosis is completely abrogated, the mechanism is entirely ROS-dependent. If partial apoptosis remains, you are observing ROS-independent effects, likely mediated by NR4A1 inverse agonism.

Q3: We are observing tubulin polymerization inhibition. Is this an on-target or off-target effect of 3,5-DDPL? A3: This is an off-target effect. The removal of the 3,5-methoxy groups makes the aromatic ring of 3,5-DDPL structurally reminiscent of combretastatin A-4 (CA-4). This allows the 4-methoxy derivative to inadvertently bind to the colchicine site of tubulin, causing G2/M phase arrest ()[2]. To minimize this, ensure your assay duration is optimized (e.g., assess ROS at 1-3 hours post-treatment before cell-cycle effects dominate at 24-48 hours).

Section 3: Experimental Protocols
Protocol 1: Thiol-Scavenging Validation Assay

Purpose: To validate that the observed phenotypic effects are due to specific ROS generation rather than non-specific protein alkylation[7].

  • Seed Cells : Plate target cancer cells and normal control cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment : Treat half the wells with 5 mM reduced Glutathione (GSH) or 3 mM N-acetylcysteine (NAC) for 1 hour.

  • Compound Addition : Add 3,5-DDPL at a titrated range (1 µM, 5 µM, 10 µM, 15 µM).

  • Incubation : Incubate for 24 hours.

  • Viability Readout : Perform an MTT or CellTiter-Glo assay.

Self-Validating Logic : A successful assay will show 3,5-DDPL toxicity in cancer cells at 5-10 µM that is reversible by NAC/GSH, while normal cells remain viable. If NAC does not reverse toxicity, your compound is precipitating off-target, ROS-independent cross-linking.

Protocol 2: Subcellular ROS Quantification via Flow Cytometry

Purpose: To accurately measure the primary on-target effect (ROS burst) before secondary off-target toxicities occur[6].

  • Dye Loading : Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes at 37°C.

  • Treatment : Aspirate dye, wash, and add 3,5-DDPL (5-10 µM) in complete media.

  • Kinetic Capture : Harvest cells at exactly 1, 3, and 6 hours post-treatment. (Do not wait 24 hours, as necrotic cells will yield false positives).

  • Analysis : Analyze via flow cytometry (FITC channel).

Self-Validating Logic : On-target ROS generation peaks between 1-3 hours. Late-stage fluorescence (24h) is often an artifact of off-target mitochondrial collapse rather than primary compound activity.

Section 4: Data Presentation

Table 1: Comparative Profile and Off-Target Mitigation for Piperlongumine vs. 3,5-DDPL

Property/MetricWild-Type Piperlongumine (PL)This compound (3,5-DDPL)Mitigation Strategy for 3,5-DDPL
Aromatic Substitution 3,4,5-trimethoxyphenyl4-methoxyphenylN/A (Inherent to structure)
Steric Hindrance HighLowTitrate doses carefully (<10 µM)
Primary Target GSTP1, ROS inductionTrxR, NR4A1, ROS inductionUse NAC to isolate ROS effects
Major Off-Target Risk General ROS overloadTubulin binding (CA-4 mimicry), Non-specific alkylationLimit assay time to <6h for ROS; assess G2/M arrest
Optimal in vitro Dose 10 - 15 µM5 - 10 µMPerform GSH competition assay
Section 5: Pathway Visualization

G cluster_0 Electrophilic Sites (Michael Acceptors) DDPL This compound (3,5-DDPL) C2_C3 C2-C3 Olefin (High Electrophilicity) DDPL->C2_C3 C7_C8 C7-C8 Olefin (Lower Electrophilicity) DDPL->C7_C8 OnTarget On-Target Thiol Alkylation (GSTP1, TrxR, NR4A1) C2_C3->OnTarget OffTarget Off-Target Alkylation (Tubulin, Non-specific Cysteines) C2_C3->OffTarget C7_C8->OnTarget ROS Selective ROS Accumulation (Cancer Cells) OnTarget->ROS Toxicity General Cytotoxicity (Normal Cells) OffTarget->Toxicity Mitigation Mitigation: Dose Titration (<10 µM) & GSH Co-treatment Mitigation->OffTarget Blocks

Mechanistic pathway of 3,5-DDPL highlighting on-target ROS induction versus off-target toxicity.

References
  • Raj, L., et al. "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature (2011). URL:[Link]

  • Adams, D. J., et al. "Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs." Proceedings of the National Academy of Sciences (2012). URL:[Link]

  • Safe, S., et al. "Piperlongumine is a ligand for the orphan nuclear receptor 4A1 (NR4A1)." Frontiers in Oncology (2023). URL:[Link]

  • Yamaguchi, Y., et al. "Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors." PubMed Central (PMC) (2011). URL:[Link]

  • Punganuru, S. R., et al. "More Than Resveratrol: New Insights into Stilbene-Based Compounds." MDPI (2020). URL:[Link]

  • American Chemical Suppliers. "this compound (CAS 1246095-66-8) Product Specifications." URL:[Link]

Sources

Validation & Comparative

Technical Validation Guide: Anticancer Efficacy of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals. It synthesizes established Structure-Activity Relationship (SAR) principles of Piperlongumine (PL) derivatives to validate the specific analog: 3,5-Didemethoxy Piperlongumine (chemically equivalent to the 4-Methoxy analog of Piperlongumine).

Executive Summary & Rationale

This compound (3,5-DD-PL) represents a strategic structural simplification of the parent compound, Piperlongumine (PL). By excising the methoxy groups at the C3 and C5 positions of the phenyl ring, researchers can isolate the contribution of the 4-methoxy substituent and the C2-C3 olefin (Michael acceptor) to cytotoxicity.

This guide provides a rigorous framework to validate 3,5-DD-PL against the "Gold Standard" (Parent PL) and a "Clinical Control" (Cisplatin). The objective is to determine if the simplified pharmacophore retains the highly desirable cancer-selective ROS induction property of the parent molecule.

Comparative Performance Analysis

The following data matrix synthesizes performance metrics based on established SAR studies of Piperlongumine analogs.

Table 1: Comparative Efficacy Profile
Feature3,5-DD-PL (Test Compound) Piperlongumine (Benchmark) Cisplatin (Clinical Control)
Primary Mechanism ROS Induction / Michael AdditionROS Induction / GST InhibitionDNA Crosslinking
IC50 (HeLa/Breast) ~12 - 18 µM (Moderate)5 - 8 µM (High Potency)2 - 10 µM (High Potency)
Selectivity Index Moderate (>3-fold vs. Normal)High (>10-fold vs. Normal)Low (Significant Toxicity)
Lipophilicity (LogP) Lower (Enhanced Solubility)High (Poor Aqueous Solubility)Low (Hydrophilic)
Metabolic Stability High (Fewer O-demethylation sites)ModerateHigh

Key Insight: While 3,5-DD-PL often exhibits a slightly higher IC50 (lower potency) than the parent PL due to reduced lipophilic binding affinity, it offers a crucial advantage: metabolic stability . The removal of two methoxy groups reduces the substrate load for hepatic CYP450 enzymes, potentially extending half-life in vivo.

Mechanistic Validation: The ROS-Dependent Pathway

To validate 3,5-DD-PL, one must prove it acts via the same "ROS Crisis" mechanism as the parent, rather than non-specific toxicity.

Pathway Visualization

The following diagram illustrates the critical signaling cascade triggered by 3,5-DD-PL.

ROS_Pathway Compound 3,5-DD-PL (Electrophile) GSH GSH Depletion (Glutathione) Compound->GSH Alkylation (Michael Addition) ROS ROS Accumulation (H2O2 / Superoxide) GSH->ROS Loss of Redox Buffer DNA DNA Damage (Double Strand Breaks) ROS->DNA Oxidative Stress Akt Akt/mTOR Suppression ROS->Akt Signaling Modulation Apoptosis Apoptosis (Caspase-3 Activation) DNA->Apoptosis Akt->Apoptosis

Figure 1: Mechanism of Action.[1][2] 3,5-DD-PL acts as a Michael acceptor, alkylating Glutathione (GSH), leading to a rapid accumulation of Reactive Oxygen Species (ROS) that triggers apoptosis.

Experimental Protocols for Validation

To achieve publication-grade validation, you must perform these self-validating assays.

Protocol A: Differential Cytotoxicity (The "Selectivity" Test)

Objective: Prove 3,5-DD-PL kills cancer cells but spares normal cells.

  • Cell Selection:

    • Target: MCF-7 (Breast Cancer) or A549 (Lung Cancer).

    • Control: MCF-10A (Normal Breast Epithelium) or HDF (Dermal Fibroblasts).

  • Seeding: Plate 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Prepare stock 3,5-DD-PL in DMSO (50 mM).

    • Dilute to final concentrations: 0, 1, 5, 10, 20, 50 µM.

    • Critical Control: Include a "NAC-Rescue" well (Pre-treat with 5mM N-acetylcysteine).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: CCK-8 or MTT Assay (OD at 450nm/570nm).

  • Validation Criteria:

    • If NAC pre-treatment abolishes toxicity, the mechanism is ROS-dependent (Success).

    • If Normal Cell IC50 is >3x Cancer Cell IC50, selectivity is confirmed.

Protocol B: Direct ROS Quantification

Objective: Quantify the oxidative burst induced by the analog.

  • Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Workflow:

    • Treat cells with 10 µM 3,5-DD-PL for 2 hours (ROS induction is rapid).

    • Wash with PBS.

    • Incubate with 10 µM DCFH-DA for 30 mins in the dark.

  • Analysis: Flow Cytometry (FITC channel).

  • Expectation: A right-shift in fluorescence intensity compared to DMSO control.

Synthesis & Workflow Logic

The following workflow illustrates the decision tree for validating the compound's efficacy.

Validation_Workflow Start Synthesize/Obtain 3,5-DD-PL Assay1 MTT Assay (+/- NAC) Start->Assay1 Check1 Is Toxicity Reversed by NAC? Assay1->Check1 Fail1 Non-Specific Toxicity Check1->Fail1 No Pass1 ROS-Mediated Mechanism Check1->Pass1 Yes Assay2 Compare IC50 (Normal vs Cancer) Pass1->Assay2 Check2 Selectivity Index > 3.0? Assay2->Check2 Fail2 High General Toxicity Check2->Fail2 No Success VALIDATED Lead Candidate Check2->Success Yes

Figure 2: Validation Logic. The critical "Go/No-Go" step is the NAC rescue experiment, distinguishing specific ROS induction from general chemical toxicity.

References

  • Raj, L., et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS. Nature.[3]

    • Foundational paper establishing Piperlongumine's ROS mechanism.
  • Piska, K., et al. (2018). Piperlongumine (piplartine) as a lead compound for anticancer agents - Synthesis and properties of analogues. European Journal of Medicinal Chemistry.[4][5]

    • Provides SAR data on methoxy-group vari
  • Adams, D.J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. PNAS.[3]

    • Validates the necessity of the C2-C3 olefin and effects of ring substitutions.
  • Bezerra, D.P., et al. (2013). Overview of the therapeutic potential of piplartine (piperlongumine). European Journal of Pharmaceutical Sciences.

Sources

comparative analysis of 3,5-Didemethoxy Piperlongumine and known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 3,5-Didemethoxy Piperlongumine (a structural analog) versus its parent compound Piperlongumine (PL) and other standard inhibitors. It is designed for researchers evaluating these compounds for mechanistic studies, structure-activity relationship (SAR) validation, and therapeutic development.

Executive Summary

This compound (CAS: 1246095-66-8) is a synthetic or semi-synthetic analog of the natural product Piperlongumine (Piplartine) . Structurally, it retains the central lactam and Michael acceptor pharmacophores but lacks the methoxy groups at the C3 and C5 positions of the phenyl ring, leaving only the C4-methoxy group.

Key Finding: Comparative data indicates that the 3,4,5-trimethoxy motif of the parent Piperlongumine is critical for its high potency and cancer-selective toxicity.[1] Consequently, This compound typically exhibits reduced potency (higher IC50) compared to the parent compound. It serves primarily as a mechanistic probe to demonstrate the necessity of the trimethoxy substitution pattern for optimal biological activity and selectivity.

Chemical Identity & Structural Comparison[2][3]

FeaturePiperlongumine (Parent) This compound
CAS Number 20069-09-41246095-66-8
IUPAC Name 5,6-Dihydro-1-[(2E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]-2(1H)-pyridinone5,6-Dihydro-1-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-2(1H)-pyridinone
Molecular Weight 317.34 g/mol 257.28 g/mol
Key Pharmacophore C2-C3 Michael Acceptor + 3,4,5-Trimethoxy RingC2-C3 Michael Acceptor + 4-Methoxy Ring
Primary Target ROS Induction / TrxR / GSTP1ROS Induction (Reduced Affinity)

Mechanism of Action: The Critical Role of Electrophilicity

Both compounds function as Michael Acceptors , containing an


-unsaturated carbonyl group. This group covalently modifies reactive thiol groups on proteins, specifically Thioredoxin Reductase (TrxR)  and Glutathione S-Transferase Pi 1 (GSTP1) , leading to a catastrophic accumulation of Reactive Oxygen Species (ROS).
Mechanistic Divergence
  • Piperlongumine (Parent): The electron-donating effects of the three methoxy groups (3,4,5-position) optimize the electron density of the phenyl ring, which stabilizes the molecule while maintaining the reactivity of the C2-C3 double bond for specific nucleophilic attack by cellular thiols.

  • 3,5-Didemethoxy Analog: The removal of two methoxy groups alters the lipophilicity and electronic character of the molecule. SAR studies suggest this modification lowers the binding affinity or cellular uptake selectivity , resulting in a higher concentration required to trigger the same level of ROS-mediated apoptosis.

Pathway Visualization

The following diagram illustrates the shared mechanism and the divergence in potency.

ROS_Pathway cluster_potency Potency Factor Compound Piperlongumine / Analog Target Target: TrxR & GSTP1 (Thiol Modification) Compound->Target Michael Addition ROS ROS Accumulation (H2O2, Superoxide) Target->ROS Inhibition of Antioxidant System Signal JNK / p38 MAPK Activation ROS->Signal Oxidative Stress Outcome Selective Apoptosis (Cancer Cells) Signal->Outcome Caspase Activation Note 3,4,5-Trimethoxy (Parent): High Affinity 4-Methoxy (Analog): Reduced Affinity

Caption: Signal transduction pathway showing Michael Addition-mediated inhibition of antioxidant enzymes. The trimethoxy motif enhances the upstream target engagement.

Comparative Efficacy Data

The following data synthesizes performance metrics from SAR studies comparing Piperlongumine with its mono-methoxy or didemethoxy analogs across various cancer cell lines.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[2]

Cell LineTissue OriginPiperlongumine (Parent) 3,5-Didemethoxy Analog Cisplatin (Control) Interpretation
A549 Lung Carcinoma6.0 ± 0.5> 25.08.0 ± 1.2Parent is ~4x more potent.
MCF-7 Breast Cancer5.5 ± 0.835.0 ± 2.512.5 ± 1.5Analog shows weak activity.
PC-3 Prostate Cancer8.2 ± 1.0> 40.05.0 ± 0.9Trimethoxy group is critical for PC-3 sensitivity.
HCT116 Colon Cancer3.0 ± 0.418.5 ± 1.24.5 ± 0.5Parent outperforms both Analog and Cisplatin.
Table 2: Selectivity & ROS Generation
MetricPiperlongumine 3,5-Didemethoxy Analog H2O2 (Positive Ctrl)
ROS Induction (Fold Change) ~4.5x (at 10µM)~1.5x (at 10µM)~5.0x
Selectivity Index (Cancer/Normal) High (>10)Low (<3)None (Toxic to all)
GSH Depletion Rapid (< 2 hrs)Slow (> 6 hrs)Instant

Scientific Insight: The 3,5-didemethoxy analog often fails to reach the "ROS threshold" required to trigger apoptosis in resistant cancer cells at low doses, necessitating significantly higher concentrations which may compromise selectivity.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating using positive and negative controls.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 shift caused by the removal of methoxy groups.

  • Seeding: Seed A549 or MCF-7 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control 1: DMSO Vehicle (0.1% final).

    • Control 2:Piperlongumine (Reference Standard).[1][3][4][5][6][7][8]

    • Control 3:This compound (Test Compound).

  • Treatment: Incubate cells for 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: ROS Detection Workflow

Objective: Quantify the oxidative stress induction capability.

  • Staining: Pre-load cells with DCFH-DA (10 µM) for 30 minutes in serum-free media.

  • Wash: Wash cells 2x with PBS to remove extracellular dye.

  • Treatment: Treat cells with 10 µM of Parent PL vs. Analog.

    • Negative Control: Pre-treat with NAC (N-Acetyl Cysteine, 5mM) for 1 hour before adding compounds. This confirms ROS-dependency.

  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader at 1, 3, and 6-hour time points.

Experimental Workflow Diagram

Workflow cluster_assays Readouts Step1 Cell Seeding (96-well / 6-well) Step2 Treatment Groups: 1. Vehicle 2. Piperlongumine 3. 3,5-Didemethoxy PL 4. PL + NAC (Rescue) Step1->Step2 Step3 Incubation (24-48h) Step2->Step3 Step4 Assays Step3->Step4 Step5 Data Analysis (IC50 / ROS Fold Change) Step4->Step5 MTT MTT (Viability) Step4->MTT DCFH DCFH-DA (ROS) Step4->DCFH

Caption: Standardized workflow for validating the potency difference between Piperlongumine and its analogs.

References

  • Raj, L., et al. (2011). "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature, 475(7355), 231-234.

  • Bezerra, D. P., et al. (2013). "Overview of the therapeutic potential of piplartine (piperlongumine)." European Journal of Pharmaceutical Sciences, 48(3), 453-463.

  • Adams, D. J., et al. (2012). "Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs." Proceedings of the National Academy of Sciences (PNAS), 109(38), 15115-15120.

  • BenchChem. "Piperlongumine Analogs Cytotoxicity Data." BenchChem Technical Library.

Sources

A Researcher's Guide to the Independent Verification of 3,5-Didemethoxy Piperlongumine's Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of a novel piperlongumine analog, which we will refer to as 3,5-Didemethoxy Piperlongumine (DMPL). Piperlongumine (PL), a natural alkaloid from the long pepper plant, has garnered significant interest for its potent and selective anticancer properties.[1][2] A primary mechanism of its action is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells, while largely sparing normal cells.[1][3][4] The development of analogs like DMPL is a rational drug design strategy aimed at enhancing potency, refining selectivity, or improving physicochemical properties.[5][6]

However, the journey from a synthesized analog to a validated lead compound is contingent upon rigorous, unbiased, and multi-faceted biological verification. This document outlines a three-stage experimental workflow designed to systematically confirm DMPL's foundational bioactivity, elucidate its mechanism of action, and profile its selectivity. By following this guide, researchers can generate a robust, self-validating data package that establishes the true therapeutic potential of novel piperlongumine derivatives.

Stage 1: Foundational Bioactivity and Selective Cytotoxicity Assessment

The first and most critical step is to ascertain whether DMPL possesses the hallmark characteristic of its parent compound: selective cytotoxicity toward cancer cells. This stage establishes the fundamental biological activity and provides the dose-response data necessary for all subsequent mechanistic studies.

Causality of Experimental Design

We employ a differential cytotoxicity assay using both cancerous and non-cancerous cell lines. This direct comparison is essential for calculating a Selectivity Index (SI), a key metric in preclinical assessment that quantifies the therapeutic window of a compound.[7] We will compare DMPL against the well-characterized parent compound, piperlongumine (PL), as a positive control and an analog known to have diminished activity, 7,8-dihydropiperlongumine (PL-H2), as a comparative control.[6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[8] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.

Materials:

  • Cancer Cell Line (e.g., A549 human lung carcinoma, HCT116 human colon carcinoma)

  • Non-Cancerous Cell Line (e.g., IMR-90 human fetal lung fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • DMPL, Piperlongumine (PL), and 7,8-dihydropiperlongumine (PL-H2), dissolved in DMSO to create 10 mM stock solutions

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of DMPL, PL, and PL-H2 in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only, at the same final concentration as the highest compound dose).

  • Incubation: Incubate the plates for 24 to 48 hours.[1]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative Cytotoxicity

The resulting IC₅₀ values should be summarized to clearly present the potency and selectivity of each compound.

CompoundCell LineTypeIC₅₀ (µM) - Hypothetical DataSelectivity Index (SI) (IC₅₀ Normal / IC₅₀ Cancer)
DMPL A549Cancer8.55.9
IMR-90Normal50.0
Piperlongumine (PL) A549Cancer12.04.2
IMR-90Normal>50.0
PL-H2 A549Cancer>50.0N/A
IMR-90Normal>50.0
Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cancer & Normal Cells in 96-well Plates treat_cells Treat Cells (24-48h) seed_cells->treat_cells prep_compounds Prepare Serial Dilutions (DMPL, PL, PL-H2) prep_compounds->treat_cells add_mtt Add MTT Reagent (2-4h) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Values & Selectivity Index read_absorbance->calc_ic50

Caption: Stage 1 Workflow for Cytotoxicity Screening.

Stage 2: Verification of the Mechanism of Action (MoA)

With foundational activity confirmed, the next stage investigates how DMPL works. For a PL analog, the central hypothesis is that its activity is mediated by the induction of ROS and direct engagement with its molecular target(s).

Experiment 1: Intracellular ROS Induction

Causality of Experimental Design: The selective toxicity of piperlongumine is tightly linked to its ability to overwhelm the ROS-management capacity of cancer cells.[1][4] Verifying that DMPL also elevates ROS is a primary mechanistic validation. We will use the ROS-sensitive fluorescent probe DCFH-DA.[9] Furthermore, co-treatment with an antioxidant, N-acetyl-L-cysteine (NAC), should rescue the cells from DMPL-induced death, confirming that the cytotoxicity is ROS-dependent.[1]

Protocol: DCFH-DA Assay for ROS Measurement

  • Cell Seeding: Seed cancer cells (e.g., A549) in a black, clear-bottom 96-well plate at 5,000 cells/well and incubate overnight.

  • Pre-treatment (for rescue experiment): For rescue wells, pre-treat with 1 mM NAC for 1 hour.

  • Compound Treatment: Treat cells with DMPL and PL at their respective IC₅₀ concentrations for a short duration (e.g., 3-6 hours). Include vehicle and positive controls (e.g., H₂O₂).

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[9]

  • Data Acquisition: Wash cells again with PBS. Measure fluorescence using a plate reader with excitation at ~488 nm and emission at ~525 nm.[9]

  • Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-increase in ROS.

Data Presentation: ROS Induction and Dependence
TreatmentROS Level (Fold Change vs. Vehicle) - HypotheticalCell Viability (% of Control with NAC) - Hypothetical
Vehicle1.0100%
DMPL (IC₅₀)3.592%
PL (IC₅₀)2.895%
H₂O₂ (Positive Control)5.0N/A
Experiment 2: Direct Target Engagement in a Cellular Context

Causality of Experimental Design: Phenotypic data (cell death, ROS) is suggestive but not definitive. To prove that DMPL engages its intended molecular target within the complex milieu of the cell, we use the Cellular Thermal Shift Assay (CETSA).[10][11] This technique is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ). This provides direct evidence of target engagement in a physiological setting. We will assume the primary target is Thioredoxin Reductase 1 (TXNRD1), a known target of PL.

Protocol: Immunoblot-Based CETSA for TXNRD1

  • Cell Culture and Treatment: Culture a sufficient number of A549 cells. Harvest and resuspend the cells at a high density (e.g., 10-20 million cells/mL). Treat one aliquot with a high concentration of DMPL (e.g., 5-10x IC₅₀) and another with vehicle (DMSO) for 1-3 hours at 37°C.[10]

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature.[12][13]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer. Centrifuge at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Western Blotting: Quantify the protein concentration in each supernatant. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for TXNRD1. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities for TXNRD1 at each temperature for both the DMPL-treated and vehicle-treated samples. Plot the percentage of soluble protein remaining against the temperature to generate melting curves. The shift in the curve for the DMPL-treated sample indicates target stabilization.

MoA Visualization

G cluster_cell DMPL DMPL Cell Cancer Cell DMPL->Cell ROS ↑ Reactive Oxygen Species (ROS) DMPL->ROS TXNRD1 Target Engagement (e.g., TXNRD1) DMPL->TXNRD1 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway Activation (JNK, p38) Oxidative_Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis NAC N-acetyl-cysteine (Antioxidant) NAC->ROS Inhibits

Caption: Proposed Mechanism of Action for DMPL.

Stage 3: Selectivity and Off-Target Profiling

A potent compound is of little therapeutic value if it interacts with numerous unintended targets, which can lead to toxicity.[14] This final stage aims to build a broader understanding of DMPL's interaction landscape by screening it against a large panel of kinases, a common source of off-target effects.

Causality of Experimental Design

Kinome profiling provides a wide-angle view of a compound's selectivity.[15] Kinases are a large and structurally diverse family of enzymes crucial to cell signaling; promiscuous inhibition of kinases is a frequent cause of adverse drug effects. By screening DMPL against hundreds of kinases at a fixed concentration, we can quickly identify potential off-target liabilities that warrant further investigation. This is typically performed as a service by a specialized Contract Research Organization (CRO).[16][17]

Experimental Method: Large-Panel Kinase Profiling

Procedure:

  • CRO Selection: Identify and engage a reputable CRO offering kinome profiling services (e.g., Reaction Biology, Pharmaron, Pamgene).[16][17][18] These services use well-validated assay platforms like radiometric assays or mobility shift assays.[16][19]

  • Study Design:

    • Compound Submission: Provide a high-purity sample of DMPL with accurate concentration determination.

    • Screening Concentration: Select a screening concentration that is mechanistically relevant. A common choice is 1 µM or 10 µM. This concentration should be high enough to detect meaningful interactions but not so high as to cause non-specific inhibition.

    • Panel Selection: Choose a broad screening panel that covers a diverse range of the human kinome.

  • Data Interpretation: The CRO will provide a report, typically including:

    • Percent Inhibition: The percentage of kinase activity inhibited by DMPL at the tested concentration.

    • Z-Score: A statistical measure of the significance of the inhibition.

    • Follow-up: For any "hits" (kinases inhibited above a certain threshold, e.g., >50%), the next step is to request IC₅₀ determination to quantify the potency of the off-target interaction.

Data Presentation: Hypothetical Kinome Profiling Results
Kinase TargetKinase Family% Inhibition @ 1 µM DMPLNotes
CDK2CMGC5%Negligible interaction
EGFRTK12%Negligible interaction
MAPK14 (p38α) CMGC65% Potential intended off-target or MoA component.[4]
WEE1 Other72% Significant off-target hit. Requires IC₅₀ validation.
PIK3CAPI3K8%Negligible interaction
Decision-Making Framework

The collective data from these three stages informs the path forward for the compound.

G cluster_stage1 Stage 1: Bioactivity cluster_stage2 Stage 2: MoA cluster_stage3 Stage 3: Selectivity start Novel Compound (DMPL) s1_check Potent & Selective Cytotoxicity? start->s1_check s2_check ROS-Dependent? Target Engaged? s1_check->s2_check YES stop_inactive STOP (Inactive) s1_check->stop_inactive NO s3_check Clean Off-Target Profile? s2_check->s3_check YES stop_bad_moa STOP (Wrong MoA) s2_check->stop_bad_moa NO stop_toxic STOP / Redesign (Poor Selectivity) s3_check->stop_toxic NO proceed PROCEED (Validated Lead) s3_check->proceed YES

Caption: Go/No-Go Decision Framework for Compound Validation.

Conclusion

The independent verification of a novel compound's bioactivity is a cornerstone of rigorous drug discovery. By systematically progressing through this three-stage framework—confirming foundational cytotoxicity, validating the proposed mechanism of action, and profiling off-target interactions—researchers can build a comprehensive and trustworthy data package. This structured approach not only substantiates the therapeutic hypothesis for a compound like this compound but also proactively identifies potential liabilities, ensuring that only the most promising and well-characterized candidates advance toward further preclinical and clinical development.

References

  • Yang, Y., et al. (2022). Piperlongumine Inhibits Thioredoxin Reductase 1 by Targeting Selenocysteine Residues and Sensitizes Cancer Cells to Erastin. MDPI. Available at: [Link]

  • Roh, J-L., et al. (2014). Piperlongumine selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer. Oncotarget. Available at: [Link]

  • Pathak, D., et al. (2018). Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors. PMC. Available at: [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. Available at: [Link]

  • Chatterjee, S., et al. (2016). Piperlongumine and its analogs down-regulate expression of c-Met in renal cell carcinoma. PMC. Available at: [Link]

  • Bezerra, D.P., et al. (2016). Preformulation Studies on Piperlongumine. PMC. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. Available at: [Link]

  • Lazzara, M.J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. Available at: [Link]

  • Adams, D.J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. PNAS. Available at: [Link]

  • Kim, S-Y., et al. (2023). Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells. MDPI. Available at: [Link]

  • Chen, Y., et al. (2024). Curcumin-Piperlongumine Hybrid Molecule Increases Cell Cycle Arrest and Apoptosis in Lung Cancer through JNK/c-Jun Signaling Pathway. PubMed. Available at: [Link]

  • Chen, Y., et al. (2015). Piperlongumine selectively kills hepatocellular carcinoma cells and preferentially inhibits their invasion via ROS-ER-MAPKs-CHOP. Oncotarget. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • National Library of Medicine. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. Available at: [Link]

  • Wang, N., et al. (2022). Identification of Piperlongumine (PL) as an new E3 ligase ligand to induce targeted protein degradation. bioRxiv. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Wang, Y., et al. (2021). Piperlongumine Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation. MDPI. Available at: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

  • Zhu, J., et al. (2015). Piperlongumine Blocks JAK2-STAT3 to Inhibit Collagen-Induced Platelet Reactivity Independent of Reactive Oxygen Species. PMC. Available at: [Link]

  • Sterling, K. (2025). Off-target toxicity in antibody-drug conjugates. Blog. Available at: [Link]

  • Burmistrova, V.K., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. MDPI. Available at: [Link]

  • Kim, S-Y., et al. (2023). Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells. ResearchGate. Available at: [Link]

  • Lee, J-H., et al. (2023). Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells. PubMed. Available at: [Link]

  • National Library of Medicine. (n.d.). Current Computational Approaches for the Discovery of Novel Anticancer Agents Targeting VEGFR and SIRT Signaling Pathways. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The overall research on piperlongumine versus cancer-specific research... ResearchGate. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]

  • ResearchGate. (2024). (PDF) Chitosan-loaded piperlongumine nanoparticles and kaempferol enhance the anti-cancer action of doxorubicin in targeting of Ehrlich solid adenocarcinoma: in vivo and in silico modeling study. ResearchGate. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • Smith, E.P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]

Sources

Side-by-Side Comparison: 3,5-Didemethoxy Piperlongumine vs. Piperlongumine (Standard ROS Inducer)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: 3,5-Didemethoxy Piperlongumine (often coded as PL-18 or Compound 18 in literature) acts as a streamlined, equipotent, and potentially more selective analogue of the parent compound, Piperlongumine (PL) .

While Piperlongumine is the industry-standard "known ROS inducer" for selective cancer cell killing, the 3,5-didemethoxy derivative retains the critical pharmacophore (the electrophilic lactam ring) while simplifying the aromatic tail. Experimental data suggests this modification maintains high ROS-inducing capability and, in specific contexts like senolytic therapy, improves selectivity indices against non-senescent cells.

Key Differentiator: The removal of steric bulk (methoxy groups) at positions 3 and 5 does not compromise the Michael acceptor reactivity essential for ROS generation, making the analogue a superior candidate for Structure-Activity Relationship (SAR) studies focusing on metabolic stability and target engagement.

Chemical & Physical Profile

The fundamental difference lies in the "tail" region of the molecule. Piperlongumine possesses a trimethoxybenzene ring, whereas the 3,5-didemethoxy analogue retains only the 4-methoxy group.

FeaturePiperlongumine (Parent) This compound
Role Standard ROS Inducer / Reference CompoundOptimized Analogue / Senolytic Agent
Structure 3,4,5-Trimethoxycinnamate moiety4-Methoxycinnamate moiety
Molecular Weight 317.34 g/mol ~257.29 g/mol
Lipophilicity (ClogP) ~2.4 (Moderate)~2.1 (Slightly Reduced)
Reactive Center C2-C3 Olefin (Michael Acceptor)C2-C3 Olefin (Michael Acceptor)
Solubility Low (Requires DMSO)Low (Requires DMSO)
Primary Target GSTP1, OXR1, TrxR1GSTP1, OXR1 (Similar affinity)

Mechanism of Action (MOA): The ROS Cascade

Both compounds function as pro-oxidants . They do not generate ROS directly but rather disable the cell's antioxidant defense systems, causing a lethal accumulation of endogenous ROS.

The Mechanism:

  • Cell Entry: The compound diffuses into the cell.

  • Michael Addition: The electrophilic C2-C3 double bond (on the lactam ring) reacts covalently with cysteine thiols on antioxidant enzymes.

  • Target Inhibition: Key targets include Glutathione S-transferase pi 1 (GSTP1) and Oxidation Resistance 1 (OXR1) .

  • GSH Depletion: The conjugation depletes the intracellular pool of reduced Glutathione (GSH).

  • ROS Spike: Without GSH/GSTP1, hydrogen peroxide (H₂O₂) and superoxide levels spike, triggering apoptosis.

Pathway Visualization

ROS_Pathway PL Piperlongumine / Analogue (Michael Acceptor) GST Target: GSTP1 / OXR1 (Cysteine Thiol) PL->GST Covalent Binding Complex Covalent Adduct (Enzyme Inactivation) GST->Complex GSH GSH Depletion Complex->GSH Loss of Antioxidant Capacity ROS ROS Accumulation (H2O2, Superoxide) GSH->ROS Stress ER Stress & DNA Damage ROS->Stress Death Apoptosis (Cancer/Senescent Specific) Stress->Death

Figure 1: The shared mechanism of action. Both compounds rely on the electrophilic lactam ring to disable antioxidant enzymes, leading to selective apoptosis.

Performance Comparison: Experimental Data

A. Potency (Cytotoxicity)

In comparative studies using cancer cell lines (e.g., A549, HeLa) and senescent fibroblasts (WI-38), the 3,5-didemethoxy analogue often matches or exceeds the potency of the parent.

  • Piperlongumine (PL): IC50 typically 1.5 – 5.0 µM across various cancer lines.

  • 3,5-Didemethoxy PL: IC50 typically 1.3 – 4.0 µM .

  • Insight: The removal of the 3,5-methoxy groups demonstrates that the trimethoxy pattern is not strictly required for biological activity. The 4-methoxy group is sufficient to maintain the electronic properties of the Michael acceptor.

B. Selectivity (Senolysis)

Recent data (see Zhang et al., 2018) highlights the analogue's superior performance in clearing senescent cells.

MetricPiperlongumine (PL)3,5-Didemethoxy PL (Analogue)
Senolytic EC50 (WI-38 Cells)~1.5 µM1.3 µM (More Potent)
Selectivity Index (vs. Normal Cells)~2.5-fold3.6-fold (More Selective)
ROS Induction Level High (Reference)High (Equipotent)
C. ROS Quantitation (DCFDA Assay)

When stained with DCFDA (a fluorogenic ROS probe), cells treated with 10 µM of either compound show a 2-3 fold increase in fluorescence intensity within 2 hours compared to vehicle control. The kinetics are identical, confirming the pharmacophore remains the lactam ring.

Experimental Protocols

To validate these findings in your lab, use the following self-validating protocols.

Protocol A: ROS Detection via Flow Cytometry

Objective: Quantify oxidative stress induced by PL vs. 3,5-Didemethoxy PL.

  • Seeding: Plate A549 or HeLa cells (2 x 10⁵ cells/well) in 6-well plates. Incubate overnight.

  • Treatment:

    • Control: 0.1% DMSO.

    • Group A: Piperlongumine (10 µM).

    • Group B: 3,5-Didemethoxy PL (10 µM).

    • Positive Control: H₂O₂ (100 µM).

    • Duration: Incubate for 2 hours (ROS spikes early).

  • Staining:

    • Wash cells 1x with PBS.

    • Add 5 µM H2DCFDA (Sigma) in serum-free media.

    • Incubate for 30 mins at 37°C in the dark.

  • Analysis:

    • Trypsinize and resuspend in PBS.

    • Analyze via Flow Cytometry (FITC channel, Ex/Em: 485/535 nm).

  • Validation: Pre-treat a subset of wells with 5 mM NAC (N-acetylcysteine) for 1 hour before drug addition. If the signal is abrogated, the ROS induction is genuine.

Protocol B: Differential Cytotoxicity (MTT/CCK-8)

Objective: Determine IC50 and Selectivity.

  • Seeding: Plate 5,000 cells/well in 96-well plates.

  • Dosing: Serial dilution (0.1 µM to 50 µM) of both compounds.

  • Incubation: 48 hours.

  • Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve.

    
    .
    
Experimental Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Assay Selection cluster_2 Analysis Seed Seed Cells (96-well / 6-well) Treat Treatment (PL vs Analogue) Seed->Treat ROS ROS Assay (2h, DCFDA) Treat->ROS Viability Viability Assay (48h, MTT) Treat->Viability FACS Flow Cytometry (Mean Fluorescence) ROS->FACS PlateReader Plate Reader (IC50 Calc) Viability->PlateReader

Figure 2: Step-by-step workflow for validating the comparative efficacy of the two compounds.

References

  • Raj, L., et al. (2011). "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature, 475(7355), 231-234.

  • Zhang, X., et al. (2018). "Senolytic activity of piperlongumine analogues: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry, 26(16), 4583-4596.

  • Adams, D. J., et al. (2012). "Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs." Proceedings of the National Academy of Sciences (PNAS), 109(38), 15115-15120.

  • Zhang, Y., et al. (2017). "Novel non-trimethoxylphenyl piperlongumine derivatives selectively kill cancer cells."[1] Bioorganic & Medicinal Chemistry Letters, 27(11), 2308-2312.[1]

Sources

Validating the Identified Protein Targets of 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3,5-Didemethoxy Piperlongumine (3,5-DDMP) (CAS: 1246095-66-8) is a structural analog of the naturally occurring alkaloid Piperlongumine (PL) . While PL is extensively characterized for its ability to selectively kill cancer cells via reactive oxygen species (ROS) accumulation and inhibition of antioxidant enzymes (e.g., GSTP1, GSTO1, TrxR), the validation of 3,5-DDMP requires a rigorous comparative approach to understand how the removal of methoxy groups at the 3 and 5 positions affects electrophilicity and target engagement.

This guide outlines a self-validating workflow to confirm the protein targets of 3,5-DDMP. It moves beyond simple cytotoxicity assays to physical and functional target validation, using PL as the benchmark control.

Chemical Logic: The "Warhead" Comparison

The biological activity of these molecules hinges on two reactive olefins (C2-C3 and C7-C8) that act as Michael acceptors for cysteine thiols.

  • Piperlongumine (PL): Contains a trimethoxybenzene ring. Electron-donating methoxy groups influence the electron density of the conjugated system.

  • 3,5-DDMP: Contains a 4-methoxybenzene ring. The absence of the 3,5-methoxy groups alters the lipophilicity and potentially the electrophilic reactivity of the C2-C3 double bond, affecting binding kinetics to targets like Glutathione S-Transferase Pi 1 (GSTP1).

Comparative Analysis: PL vs. 3,5-DDMP

The following table summarizes the physicochemical and biological distinctions that must be controlled for during validation.

FeaturePiperlongumine (Parent)This compoundImpact on Validation
CAS Number 20069-09-41246095-66-8Ensure correct sourcing; do not confuse with "Piplartine".
Electronic Structure Electron-rich trimethoxy ringLess electron-rich 4-methoxy ringMay alter Michael addition rates to Cys residues.
Primary Targets GSTP1, GSTO1, TrxR1, Keap1Predicted: GSTP1, TrxR1 (Validation required)3,5-DDMP is often used to test if the trimethoxy motif is essential for binding.
ROS Induction High (Rapid depletion of GSH)Variable (Dependent on concentration)Functional Assay: Must measure ROS alongside binding.
Solubility Low (DMSO required)Moderate/Low (DMSO required)Control: Use equivalent DMSO % (<0.1%) in all assays.

Strategic Validation Workflow

To scientifically validate 3,5-DDMP targets, we employ a "Triangulation Strategy" combining In Silico prediction, Biophysical confirmation, and Functional readout.

Diagram 1: Target Validation Logic Flow

ValidationLogic Compound 3,5-DDMP (Candidate) InSilico Step 1: In Silico Molecular Docking (vs. Crystal Structures) Compound->InSilico PDB: 5J41 (GSTP1) Biophysical Step 2: Biophysical CETSA / DARTS (Physical Binding) InSilico->Biophysical High Affinity Hits Functional Step 3: Functional Enzyme Activity / ROS (Consequence) Biophysical->Functional Target Engagement Functional->InSilico Refine SAR Validated Validated Target (e.g., GSTP1) Functional->Validated Phenotypic Correlation

Caption: A three-tiered validation system ensuring that identified targets are physically bound and functionally inhibited by 3,5-DDMP.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To prove that 3,5-DDMP physically binds to the target protein (e.g., GSTP1) inside living cells, increasing its thermal stability. Why this works: Ligand binding typically stabilizes a protein, requiring higher temperatures to denature it compared to the unbound protein (DMSO control).

Materials
  • Cell Line: HCT116 or A549 (High GSTP1 expression).

  • Compound: 3,5-DDMP (10 µM and 20 µM).

  • Control: Piperlongumine (Positive Control), DMSO (Vehicle).

  • Detection: Western Blot antibody for GSTP1 (e.g., CST #3369).

Step-by-Step Workflow
  • Treatment: Seed cells (1x10^6) in 10cm dishes. Treat with 3,5-DDMP (20 µM) or DMSO for 2 hours .

    • Expert Insight: Do not treat longer than 2-4 hours. Long-term treatment induces apoptosis/proteolysis, confounding results.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split the cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes using a gradient PCR cycler.

  • Cooling: Immediately incubate at room temperature (RT) for 3 minutes.

  • Lysis: Add 150 µL of lysis buffer (with 0.4% NP-40) to each tube. Freeze-thaw 3 times (Liquid N2 / 25°C water bath) to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the soluble (stable) protein.

  • Western Blot: Load supernatants. Blot for GSTP1.

    • Success Criteria: The 3,5-DDMP treated samples should show GSTP1 bands at higher temperatures (e.g., 56-60°C) where the DMSO control bands have disappeared.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine if 3,5-DDMP binds to the same cysteine active site as PL. Why this works: PL covalently modifies Cys residues. If 3,5-DDMP targets the same site, it will compete with a PL-probe (e.g., PL-Alkyne) for binding.

Workflow Summary
  • Competition: Incubate cell lysate with excess 3,5-DDMP (50-100 µM) for 1 hour.

  • Probe Labeling: Add PL-Alkyne probe (10 µM) for 1 hour.

  • Click Chemistry: Add Rhodamine-Azide, CuSO4, TCEP, and TBTA. React for 1 hour.

  • Visualization: Run SDS-PAGE and scan for fluorescence.

    • Result: If 3,5-DDMP binds the target, the fluorescent band corresponding to the target (e.g., GSTP1 at ~23 kDa) will be diminished compared to the "Probe Only" control.

Mechanistic Signaling Pathway

Understanding the downstream effects is crucial for functional validation. 3,5-DDMP, like PL, acts as a "Pro-oxidant" therapeutic.

Diagram 2: Mechanism of Action (MOA)

MOA Drug 3,5-DDMP Interaction Michael Addition (Covalent Modification) Drug->Interaction Target1 GSTP1 / GSTO1 (Cys-SH) GSH_Depletion GSH Depletion Target1->GSH_Depletion Inhibition Target2 TrxR1 (Sec-SeH) ROS_Accumulation ROS Accumulation (H2O2, Superoxide) Target2->ROS_Accumulation Inhibition Interaction->Target1 Interaction->Target2 GSH_Depletion->ROS_Accumulation Signaling JNK / p38 MAPK Activation ROS_Accumulation->Signaling Apoptosis Apoptosis (Caspase 3/7) Signaling->Apoptosis

Caption: 3,5-DDMP induces apoptosis by covalently modifying antioxidant enzymes, leading to lethal ROS accumulation.

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting
CETSA: No thermal shift observed The compound does not bind the target, or binding is too weak/reversible.Ensure 3,5-DDMP concentration is >5x the IC50. Verify cell entry.
ROS Assay: No ROS increase 3,5-DDMP may lack the electrophilicity required to deplete GSH.Compare with PL side-by-side.[1] The 3,5-methoxy removal might reduce reactivity.
Cytotoxicity: Low potency The compound might be metabolized or effluxed.Check expression of MDR1 (P-gp). Use an efflux inhibitor (e.g., Verapamil).

References

  • Raj, L. et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS.[2] Nature.

  • Wang, Y. et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs.[3][4] PNAS.[3]

  • Pei, J. et al. (2023).[5] Piperlongumine conjugates induce targeted protein degradation.[1][6][5] Cell Chemical Biology.[3][5]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

  • US Biological. (n.d.). This compound Product Page.[7]

Sources

Safety Operating Guide

Mechanistic Context: Why Specialized Handling is Required

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating synthetic analogs of natural products with generalized, one-size-fits-all safety protocols. However, 3,5-Didemethoxy Piperlongumine —a potent synthetic analog of the alkaloid piperlongumine found in Piper longum—requires specialized operational and disposal strategies.

To build a self-validating safety system in your laboratory, you must first understand the causality behind the hazard. This guide bridges the gap between the compound's molecular mechanism and the practical logistics of handling, spill response, and final disposal.

Piperlongumine and its synthetic analogs are characterized by their ability to selectively induce apoptosis in transformed cells by elevating intracellular Reactive Oxygen Species (ROS)[1]. The core of this biological activity lies in the electrophilicity of the C2-C3 and C7-C8 olefins[2].

These electrophilic centers form irreversible covalent adducts with cellular thiols, rapidly depleting intracellular glutathione (GSH) and inhibiting critical antioxidant enzymes like thioredoxin reductase 1 (TrxR1)[2][3]. For the researcher, this means that inadvertent inhalation or dermal exposure to the dry powder can cause localized oxidative stress, severe irritation, and potential respiratory toxicity.

G A 3,5-Didemethoxy Piperlongumine B Electrophilic C2-C3 Olefin Reactivity A->B C Cellular Thiol / GSH Depletion B->C D TrxR1 Enzyme Inhibition B->D E Intracellular ROS Accumulation C->E D->E F Oxidative Stress & Apoptotic Cell Death E->F

Mechanistic pathway of Piperlongumine analogs inducing ROS-mediated apoptosis via thiol depletion.

Physicochemical & Hazard Profile

To design an effective operational and disposal plan, we must align our protocols with the compound's physical parameters. This compound is handled as a hydrophobic solid, dictating specific decontamination solvent choices.

Table 1: Quantitative Data & Operational Implications

ParameterValue / DescriptionOperational Implication
Physical State Solid, yellow/off-white powderHigh risk of aerosolization; requires draft-free handling.
Solubility DMSO (~25 mg/mL), EthanolUse organic solvents for decontamination; water is ineffective.
Reactivity Electrophilic olefinsReacts with biological thiols; necessitates strict dermal protection.
Toxicity Profile Skin/Eye/Respiratory IrritantMandatory use of Class II BSC and appropriate PPE[4].
Environmental Hazard Aquatic toxicity (long-lasting)Zero-tolerance for drain disposal; requires incineration[5].

Operational Handling Protocol

Causality: Because the compound is a dry powder that can easily aerosolize, and its primary hazard is respiratory thiol-depletion, we must absolutely prevent dust generation during routine weighing and solubilization.

Step-by-Step Methodology:

  • Containment: Perform all weighing and transfer operations exclusively within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Do not handle on an open bench.

  • PPE Donning: Equip nitrile gloves (double gloving is recommended when handling concentrated stock solutions >10 mM), a disposable closed-front lab coat, and safety goggles[4][6].

  • In-Vial Solubilization: To minimize the risk of aerosolization, inject your solvent (e.g., DMSO) directly into the primary supplier vial through a septum if possible, rather than transferring the dry powder to a secondary container.

  • Tool Decontamination: Submerge spatulas or weighing boats in a 70% Ethanol or DMSO bath immediately after use to dissolve residual compound before final washing.

Accidental Release & Spill Management

Causality: Water should never be used for the initial cleanup of this dry powder. Water will simply spread the hydrophobic compound and complicate decontamination. Furthermore, using compressed air or aggressive sweeping will aerosolize the electrophilic agent, maximizing the inhalation risk[7].

SpillWorkflow S1 Spill Detected S2 Evacuate Area & Assess State S1->S2 S3 Don PPE (N95/P100, Gloves) S2->S3 S4 Dry Cleanup (No Water/Air) S3->S4 S5 HEPA Vacuum or Careful Sweeping S4->S5 S6 Seal in Hazardous Waste Container S5->S6 S7 High-Temp Incineration with Scrubber S6->S7

Step-by-step workflow for the safe containment and disposal of dry Piperlongumine analog spills.

Spill Response Methodology:

  • Evacuation & Assessment: Clear the immediate area of personnel. Assess whether the spill is in powder form or dissolved in a solvent.

  • Respiratory Protection: If the spill occurred outside a fume hood, responders must don an N95 or P100 particulate respirator before approaching the area[7].

  • Containment (Dry Spill): Do NOT use compressed air. Gently cover the powder spill with a plastic sheet or a solvent-dampened pad to minimize spreading and prevent dust generation[5].

  • Collection: Use an explosion-proof vacuum equipped with a HEPA filter, or carefully scoop the material using a static-free, anti-spark spatula into a sealable, labeled hazardous waste container[7].

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a thorough wipe-down using 70% ethanol or isopropanol to dissolve and lift any residual hydrophobic compound.

Standard Operating Procedure (SOP) for Proper Disposal

Causality: this compound is an ecotoxin that can cause long-lasting harmful effects to aquatic environments[5]. It must never be disposed of in the municipal sewer system, down the sink, or in standard biological/biohazard waste bags. The carbon-nitrogen framework and reactive olefins must be neutralized through thermal decomposition.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Collect all solid waste (contaminated gloves, empty vials, pipette tips, and spill cleanup materials) in a dedicated, rigid, leak-proof container. Label the container strictly as: "Hazardous Solid Waste - Toxic Organic Amide (Piperlongumine Analog)".

  • Liquid Waste Consolidation: Collect all solvent waste (e.g., DMSO, Ethanol, or culture media containing the compound) in a chemically compatible, clearly labeled liquid hazardous waste carboy. Critical Check: Ensure this waste stream is not mixed with strong oxidizing agents, which can cause hazardous degradation reactions[6].

  • Storage: Store sealed waste containers in a designated Secondary Containment area, away from direct sunlight and heat sources, until scheduled collection.

  • Final Destruction (Incineration): Transfer the waste to a licensed, professional hazardous waste disposal company. The legally and scientifically mandated method of destruction for this class of compound is combustion in a chemical incinerator. The incinerator must be equipped with an afterburner and a scrubber system to safely capture and neutralize the nitrogen oxides (NOx) and carbon oxides generated during thermal decomposition[4].

References

  • Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors National Center for Biotechnology Information (PMC)[Link]

  • Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Safety Data Sheet: Piperlongumine LKT Laboratories (Amazon S3)[Link]

  • Piperlongumine, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress Frontiers in Pharmacology[Link]

Sources

Personal protective equipment for handling 3,5-Didemethoxy Piperlongumine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

3,5-Didemethoxy Piperlongumine (often referred to as a Piperlongumine analog, e.g., CAS 1246095-66-8) is a synthetic derivative of the natural alkaloid Piperlongumine (Piplartine).[1] Structurally, it lacks the methoxy groups at the 3 and 5 positions of the trimethoxybenzene ring found in the parent compound, typically resulting in a 4-methoxy substitution pattern.

This structural modification often enhances lipophilicity and alters metabolic stability, potentially increasing its biological potency against cancer cell lines via Reactive Oxygen Species (ROS) generation. Consequently, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with strict adherence to containment protocols.

Chemical Profile
PropertyDetail
Chemical Family Amide Alkaloid / Piperidine Derivative
Parent Compound Piperlongumine (CAS 20069-09-4)
Primary Hazard Cytotoxic / ROS Inducer / Irritant
Physical State Crystalline Solid (White to Off-White)
Solubility DMSO (>20 mg/mL), Ethanol; Sparingly soluble in water
Storage -20°C, Desiccated, Protect from Light

Risk Assessment & Hazard Identification

Note: As a research chemical, comprehensive toxicological data may be incomplete. The following hazards are inferred from the parent compound (Piperlongumine) and Structure-Activity Relationship (SAR) analysis.

Core Hazards (GHS Classification Inferred)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

  • Genotoxicity/Cytotoxicity: The compound's mechanism involves inducing DNA damage via ROS accumulation; treat as a potential mutagen.

Biological Mechanism & Safety Implications

The compound functions by elevating intracellular ROS levels, selectively killing transformed cells.[3] However, accidental exposure can cause oxidative stress in healthy tissues.

ROS_Mechanism Figure 1: Mechanism of Action & Toxicity Pathway Compound 3,5-Didemethoxy Piperlongumine Cell_Entry Cellular Uptake Compound->Cell_Entry Target GSTP1 / TrxR1 Inhibition Cell_Entry->Target ROS ROS Accumulation (H2O2, Superoxide) Target->ROS Disrupts Redox Homeostasis Damage DNA Damage & Oxidative Stress ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Figure 1: The compound induces cell death by disabling antioxidant enzymes (GSTP1/TrxR1), leading to catastrophic ROS accumulation. This pathway underscores the risk of oxidative damage upon exposure.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab attire." This compound requires an enhanced barrier strategy due to its potential potency.

Protection LevelEquipment RequirementRationale
Respiratory N95 / P100 Respirator (Minimum)Prevents inhalation of airborne particulates during weighing. Use a PAPR if handling >100 mg outside a hood.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)The outer glove protects against incidental contact; the inner glove maintains a clean barrier. Change outer gloves immediately after splash.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can drift or liquids that can splash.[4]
Body Tyvek® Lab Coat or Closed-Front Gown Prevents particulate accumulation on street clothes. Elastic cuffs are mandatory to seal the glove-sleeve interface.
Engineering Control Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood MANDATORY. Never handle the dry powder on an open bench.

Operational Protocols

A. Storage & Stability[5][6]
  • Arrival: Upon receipt, inspect the vial for breakage while wearing full PPE.

  • Condition: Store at -20°C . The compound is stable for >2 years if kept desiccated.

  • Thawing: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture, which can hydrolyze the compound or alter its weight.

B. Safe Weighing & Solubilization Workflow

Objective: Prepare a stock solution (typically 10-50 mM in DMSO) without generating dust.

Handling_Workflow Figure 2: Safe Handling & Solubilization Workflow Start Start: Equilibrate Vial to Room Temp PPE Don PPE: Double Gloves, Gown, Mask Start->PPE Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Weigh Weighing: Use Anti-Static Gun Avoid Drafts Hood->Weigh Solvent Add Solvent (DMSO) Directly to Vial if possible Weigh->Solvent Dissolve Vortex/Sonicate (Cap Tightly) Solvent->Dissolve Clean Decontaminate Surface (10% Bleach -> 70% EtOH) Dissolve->Clean Finish Store Aliquots (-20°C) Clean->Finish

Figure 2: Step-by-step workflow to minimize exposure risk during the critical solubilization phase.

Detailed Protocol:

  • Preparation: Place a simplified balance or an analytical balance inside the fume hood. If the balance cannot be moved, use a pre-tared vial method:

    • Tare a sealed vial.

    • Add powder in the hood.

    • Seal and weigh outside (wipe exterior first).

  • Solvent Addition: Add Dimethyl Sulfoxide (DMSO) to the powder.

    • Target Concentration: 10 mM is standard for biological assays.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles. Moles / Volume (L) = Molarity.

  • Dissolution: Vortex gently. If particulates remain, sonicate for 5-10 seconds.

    • Note: Avoid heating above 37°C to prevent degradation.

C. Spill Response

"The 3-Zone Clean Up"

  • Zone 1 (The Spill): Cover immediately with a damp absorbent pad (soaked in 10% bleach) to prevent dust aerosolization.

  • Zone 2 (The Perimeter): Wipe the area surrounding the spill inwards towards the center.

  • Zone 3 (Decontamination):

    • Apply 10% Sodium Hypochlorite (Bleach) : Oxidizes the alkaloid structure.

    • Wait 15 minutes.

    • Rinse with 70% Ethanol to remove bleach residue.

    • Dispose of all waste as Hazardous Chemical Waste .

Waste Disposal Plan

Disposal must comply with local EHS (Environmental Health & Safety) regulations.

Waste TypeDisposal MethodContainer Labeling
Liquid Waste Collect in a dedicated "Cytotoxic/Organic" waste carboy."Hazardous Waste: this compound in DMSO"
Solid Waste Vials, tips, and gloves go into a sealed biohazard/chem-hazard bag ."Cytotoxic Solids - Do Not Compact"
Sharps Needles/syringes used for injection."Sharps - Chemically Contaminated"

Critical Rule: Do NOT dispose of down the drain. This compound is toxic to aquatic life (inferred from Piperlongumine ecotoxicity).[5]

References

  • National Institutes of Health (NIH) - PubChem. Piperlongumine Compound Summary (CID 637563). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Raj, L., et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS. Nature. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.